2-(Nitrosomethyl)oxirane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
669051-85-8 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
2-(nitrosomethyl)oxirane |
InChI |
InChI=1S/C3H5NO2/c5-4-1-3-2-6-3/h3H,1-2H2 |
InChI Key |
YUSLMKRQIPVEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-(Nitrosomethyl)oxirane: A Review of Potential Pathways
Absence of Direct Synthesis in Current Literature
A comprehensive review of peer-reviewed scientific literature and chemical databases reveals no specific, documented synthesis pathway for the target molecule, 2-(Nitrosomethyl)oxirane. This suggests that the compound may be novel or has not been synthesized and characterized to date. However, based on established principles of organic chemistry, several hypothetical pathways can be proposed. These theoretical routes are derived from known reactions for forming epoxides and introducing nitroso groups.
This technical guide will, therefore, focus on these potential synthetic strategies. It is important to note that the experimental conditions and yields provided are based on analogous reactions and would require optimization and verification for the synthesis of this compound.
Hypothetical Synthesis Pathways
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound:
-
Epoxidation of a Nitrosoalkene: This pathway involves the formation of the oxirane ring from a suitable nitroso-containing alkene precursor.
-
Nitrosation of a Pre-formed Oxirane: This approach involves the introduction of the nitroso group onto a methyl-substituted oxirane.
Pathway 1: Epoxidation of 3-Nitroso-1-propene
This pathway commences with the synthesis of the precursor, 3-nitroso-1-propene, followed by its epoxidation.
Experimental Protocols
Step 1a: Synthesis of 3-Bromo-1-propene (Allyl Bromide)
This is a commercially available starting material.
Step 1b: Synthesis of 3-Nitroso-1-propene
The synthesis of C-nitroso compounds can be achieved through various methods, including the addition of nitrosyl halides to alkenes or the oxidation of corresponding hydroxylamines.[1] A plausible method for synthesizing 3-nitroso-1-propene would be the reaction of a suitable precursor with a nitrosating agent.
-
Reaction: A potential, though not explicitly documented, route could involve the reaction of an organometallic precursor with a nitrosylating agent.
Step 1c: Epoxidation of 3-Nitroso-1-propene
The epoxidation of alkenes is a well-established reaction in organic synthesis.[2] Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.[2][3]
-
Proposed Protocol:
-
Dissolve 3-nitroso-1-propene in a suitable inert solvent, such as dichloromethane (DCM) or chloroform.
-
Cool the solution in an ice bath to 0 °C.
-
Add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Pathway 1
References
The Dual Threat: A Technical Guide to the Presumed Mechanism of Action of 2-(Nitrosomethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
Introduction
N-nitroso compounds and epoxides are two classes of chemicals that have been extensively studied for their roles in carcinogenesis and toxicity.[1][2] N-nitroso compounds are known pro-carcinogens that require metabolic activation to exert their genotoxic effects, primarily through DNA alkylation.[3][4][5] Epoxides, on the other hand, are direct-acting electrophiles that can react with a variety of cellular macromolecules due to the inherent strain of their three-membered ring structure.[6][7] The molecule 2-(Nitrosomethyl)oxirane contains both of these critical functional groups, suggesting a multifaceted mechanism of action that could lead to enhanced biological activity. This guide will dissect the probable mechanistic pathways of this compound based on the known chemistry and biology of its constituent parts.
Proposed Mechanism of Action
The biological activity of this compound is likely driven by a dual mechanism involving both the N-nitrosomethyl group and the oxirane ring. These two moieties can act independently but synergistically to induce cellular damage, particularly to DNA.
The N-Nitrosomethyl Moiety: Metabolic Activation and DNA Alkylation
The N-nitrosomethyl group is a classic feature of many potent N-nitrosamine carcinogens.[8] These compounds are not directly reactive but are activated by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[3][9]
Metabolic Activation: The proposed metabolic activation pathway for the N-nitrosomethyl group of this compound involves α-hydroxylation, a common metabolic route for N-nitrosamines.[3][10] This enzymatic oxidation would lead to the formation of an unstable α-hydroxy nitrosamine intermediate. This intermediate would then spontaneously decompose to yield a highly reactive methyldiazonium ion, which is a potent methylating agent.[3][11]
Cellular Targets and DNA Adducts: The primary cellular target for the methyldiazonium ion is DNA.[1][12] This electrophile can attack nucleophilic centers on DNA bases, leading to the formation of various DNA adducts. The most common and mutagenic of these adducts are formed at the O6-position of guanine (O6-methylguanine), as well as at the N7-position of guanine and the N3-position of adenine.[4][5] The formation of O6-methylguanine is particularly significant as it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations, a hallmark of the mutagenicity of many alkylating agents.[5][13]
The Oxirane Moiety: Direct Electrophilic Attack
The oxirane (epoxide) ring is an inherently reactive electrophile due to significant ring strain.[2][14] Unlike the N-nitrosomethyl group, the oxirane moiety does not require metabolic activation to react with cellular nucleophiles.[6]
Reactivity and Cellular Targets: The electrophilic carbons of the epoxide ring are susceptible to nucleophilic attack by various biological macromolecules, including proteins, lipids, and, most critically, DNA.[2][6] The ring-opening reaction can proceed via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom.[7][15] In the context of DNA, the N7-position of guanine is a primary site of adduction by epoxides.[6]
Biological Consequences: The formation of bulky DNA adducts by the oxirane ring can distort the DNA helix, interfering with DNA replication and transcription. If not repaired, these adducts can lead to mutations and are a potential source of genotoxicity.[6]
Data Presentation: Summary of Expected Biological Effects
While no specific quantitative data for this compound is available, the following tables summarize the expected types of DNA adducts and general toxicity profiles based on studies of related N-nitroso compounds and epoxides.
Table 1: Potential DNA Adducts Formed by this compound
| Functional Group | Reactive Intermediate | Major DNA Adducts | Potential Mutagenic Consequence |
| N-Nitrosomethyl | Methyldiazonium ion | O6-Methylguanine, N7-Methylguanine, N3-Methyladenine | G:C to A:T transitions |
| Oxirane | (Direct-acting) | N7-(2-hydroxy-propyl)-guanine and other adducts at N7- and O6-positions of guanine and N3-position of adenine | Transversions and other mutations |
Table 2: General Toxicity Profile of Epoxides
| Endpoint | Observation | Reference |
| Acute Toxicity | Varies depending on the specific epoxide; can be toxic by inhalation, ingestion, and dermal contact. | [2] |
| Mutagenicity | Many epoxides are mutagenic in bacterial and mammalian cell assays. | [6] |
| Carcinogenicity | Some epoxides are classified as carcinogenic to animals and are reasonably anticipated to be human carcinogens. | [16] |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that could be employed.
In Vitro Metabolism and DNA Adduct Formation
Objective: To determine if this compound is metabolized by liver enzymes to an active DNA alkylating agent and to identify the resulting DNA adducts.
Methodology:
-
Microsomal Incubation:
-
Prepare liver microsomes from rodents (e.g., rats) or human liver S9 fractions.
-
Incubate this compound (at varying concentrations) with the microsomal preparation in the presence of an NADPH-generating system (to support CYP450 activity) and calf thymus DNA.
-
Incubations should be carried out at 37°C for a specified time (e.g., 60 minutes).
-
Control incubations should be performed without the NADPH-generating system to assess the contribution of direct-acting mechanisms.
-
-
DNA Isolation and Hydrolysis:
-
Following incubation, isolate the DNA using standard phenol-chloroform extraction and ethanol precipitation methods.
-
Hydrolyze the purified DNA to individual nucleosides or bases using enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase) or acid hydrolysis.
-
-
Adduct Analysis:
-
Analyze the DNA hydrolysates using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).
-
Synthesize authentic standards of expected DNA adducts (e.g., O6-methylguanine, N7-methylguanine, and N7-(2-hydroxy-propyl)-guanine) to confirm the identity and quantify the levels of adducts formed.
-
Mutagenicity Assay
Objective: To assess the mutagenic potential of this compound.
Methodology (Ames Test):
-
Bacterial Strains: Utilize various strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537). These strains are designed to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: Conduct the assay both in the presence and absence of a rat liver S9 fraction to determine if metabolic activation is required for mutagenicity.
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound on histidine-deficient agar plates.
-
Scoring: After incubation for 48-72 hours, count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.
Visualizations
The following diagrams illustrate the proposed mechanistic pathways and a general experimental workflow for investigating the biological activity of this compound.
References
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why are some epoxides toxic? | Filo [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Epoxides--is there a human health problem? - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-(Nitrosomethyl)oxirane: A Technical Guide
Disclaimer: Publicly available, experimentally determined spectroscopic data specifically for 2-(nitrosomethyl)oxirane is limited. This guide provides predicted data and general methodologies based on the analysis of analogous chemical structures, namely the oxirane ring and the nitrosamine functional group. The information herein is intended to serve as a reference for researchers, scientists, and drug development professionals in the spectroscopic analysis of this and similar compounds.
Introduction
This compound is a small molecule of interest due to its combination of a reactive epoxide ring and a potentially biologically active nitrosamine group. Understanding its structural and electronic properties through spectroscopic techniques is crucial for its characterization, reactivity studies, and potential applications in medicinal chemistry and materials science. This technical guide outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and provides generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
Due to the absence of specific experimental spectra for this compound, the following data tables are based on characteristic values for the constituent functional groups: the oxirane (epoxide) ring and the N-nitrosamine moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Oxirane CH₂ | 2.5 - 3.0 | Multiplet | |
| Oxirane CH | 3.0 - 3.5 | Multiplet | |
| N-CH₂ | 3.8 - 4.5 | Singlet |
Note: The chemical shifts are approximate and can be influenced by the solvent and the electronic effects of the nitrosamine group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Oxirane CH₂ | 45 - 55 |
| Oxirane CH | 50 - 60 |
| N-CH₂ | 55 - 65 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H (alkane) stretch | 2850 - 3000 | Medium-Strong |
| C-O (epoxide) stretch (asymmetric) | ~1250 | Strong |
| Epoxide ring "breathing" | ~950 - 810 | Medium-Strong |
| N=O (nitrosamine) stretch | 1430 - 1500 | Strong |
| C-N stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value/Fragment |
| Molecular Weight (C₃H₆N₂O₂) | 102.04 g/mol |
| Molecular Ion (M⁺) | m/z 102 |
| Major Fragment Ions | [M-NO]⁺ (m/z 72), [M-CH₂NO]⁺ (m/z 57) |
Protonated nitrosamine compounds often produce diagnostic fragment ions upon tandem mass spectrometry (MS/MS). A common fragmentation pathway involves the loss of the NO radical (30 Da).[1]
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data. The specific parameters should be optimized for the instrument used and the nature of the sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum and integrate the signals (for ¹H NMR).
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
-
Instrument Setup: Place the sample in the IR beam of an FTIR spectrometer.
-
Data Acquisition: Record the interferogram and perform a Fourier transform to obtain the IR spectrum. A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). ESI is a soft ionization technique often used for analyzing nitrosamine compounds.[1]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation to generate product ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
The Enigmatic World of Nitrosated Oxiranes: A Technical Review of a Novel Compound Class
For Immediate Release
A Deep Dive into the Synthesis, Reactivity, and Potential Biological Significance of Bifunctional Nitrosated Oxirane Compounds
Researchers, scientists, and professionals in drug development are invited to explore a comprehensive technical guide on the chemistry of nitrosated oxirane compounds. This whitepaper delves into the theoretical and practical aspects of a unique class of molecules containing both a nitrosamine and an oxirane (epoxide) functionality. While direct experimental data on these specific bifunctional compounds is scarce in current literature, this review synthesizes the known chemistry of nitrosamines and epoxides to provide a predictive framework for their synthesis, reactivity, and potential biological implications.
The presence of both a potent electrophilic oxirane ring and a biologically active nitrosamine group within the same molecule suggests a high potential for unique chemical reactivity and significant toxicological or pharmacological effects. This guide aims to be a foundational resource for stimulating further research into this unexplored area of organic chemistry and medicinal science.
Introduction to Nitrosated Oxiranes
Nitrosated oxiranes are a class of organic molecules that possess both a nitrosamine (R₂N-N=O) functional group and an oxirane (epoxide) three-membered ring. The combination of these two functionalities is of significant interest due to their well-documented individual properties. Epoxides are highly reactive electrophiles due to their ring strain and are known to be alkylating agents, a property leveraged in both industrial applications and the mechanism of action of certain drugs. Nitrosamines are a class of compounds known for their carcinogenic and mutagenic properties, which arise from their metabolic activation to alkylating agents. The co-existence of these two moieties in a single molecule could lead to synergistic or unique biological activities.
Proposed Synthetic Methodologies
Based on the established principles of organic synthesis, several plausible pathways for the formation of nitrosated oxiranes can be proposed. These routes can be broadly categorized into two main strategies: introduction of a nitroso group onto an epoxide-containing precursor, or formation of the oxirane ring on a nitrosamine scaffold.
Pathway A: Nitrosation of Epoxide-Containing Amines
This approach involves the synthesis of a secondary amine containing an epoxide ring, followed by nitrosation. A common and versatile starting material for this purpose is epichlorohydrin.
Experimental Protocol: Synthesis of an N-(2,3-epoxypropyl) secondary amine followed by Nitrosation
-
Synthesis of N-Alkyl-N-(2,3-epoxypropyl)amine:
-
A primary amine (R-NH₂) is dissolved in a suitable solvent such as methanol or acetonitrile.
-
Epichlorohydrin (1 equivalent) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude product, an amino alcohol, is then treated with a base (e.g., sodium hydroxide) to facilitate intramolecular cyclization to the corresponding N-alkyl-N-(2,3-epoxypropyl)amine.
-
The product is purified by column chromatography.
-
-
Nitrosation of the Epoxide-Containing Secondary Amine:
-
The purified N-alkyl-N-(2,3-epoxypropyl)amine is dissolved in an acidic aqueous solution (e.g., dilute HCl).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for 1-2 hours at 0-5 °C.
-
The product, the nitrosated oxirane, is then extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.
-
Caption: Synthetic route to nitrosated oxiranes via nitrosation of an epoxy amine.
Pathway B: Intramolecular Cyclization of α-Halo Nitrosamines
This strategy involves the formation of an α-halo nitrosamine, which can then undergo intramolecular cyclization to form the oxirane ring.
Experimental Protocol: Synthesis of an α-Halo Nitrosamine and Subsequent Cyclization
-
Synthesis of an N-Alkyl-N-(2-halo-3-hydroxypropyl)amine:
-
A primary amine (R-NH₂) is reacted with 3-chloro-1,2-propanediol in a suitable solvent.
-
The resulting amino diol is isolated and purified.
-
-
Nitrosation:
-
The amino diol is nitrosated using the procedure described in Pathway A, step 2, to yield the N-nitroso-N-(2-halo-3-hydroxypropyl)amine.
-
-
Intramolecular Cyclization:
-
The α-halo nitrosamine is treated with a non-nucleophilic base (e.g., potassium tert-butoxide) in an aprotic solvent (e.g., THF) at low temperature.
-
The base facilitates the deprotonation of the hydroxyl group, which then acts as an internal nucleophile to displace the adjacent halide, forming the oxirane ring.
-
The reaction is quenched with water, and the product is extracted and purified.
-
Caption: Synthesis of nitrosated oxiranes via intramolecular cyclization of an α-halo nitrosamine.
Pathway C: Epoxidation of Unsaturated Nitrosamines
A third potential route involves the direct epoxidation of a nitrosamine containing a carbon-carbon double bond.
Experimental Protocol: Epoxidation of an Allylic Nitrosamine
-
Synthesis of an N-Alkyl-N-allylamine:
-
A primary amine (R-NH₂) is reacted with an allyl halide (e.g., allyl bromide) to form the corresponding secondary allylic amine.
-
-
Nitrosation:
-
The N-alkyl-N-allylamine is nitrosated using the standard procedure to yield the N-nitroso-N-allylamine.
-
-
Epoxidation:
-
The unsaturated nitrosamine is dissolved in a suitable solvent (e.g., dichloromethane).
-
An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is then washed with a solution of sodium bisulfite to destroy excess peroxide, followed by sodium bicarbonate and brine.
-
The organic layer is dried and the solvent evaporated to yield the nitrosated oxirane.
-
Caption: Synthesis of nitrosated oxiranes via epoxidation of an unsaturated nitrosamine.
Predicted Reactivity and Stability
The stability of nitrosated oxiranes is a critical consideration. The presence of the electron-withdrawing nitroso group may influence the reactivity of the adjacent epoxide ring. Conversely, the strained epoxide ring could potentially affect the stability of the nitrosamine moiety.
-
Ring-Opening Reactions: The epoxide ring is expected to be susceptible to nucleophilic attack, similar to other epoxides. This could be a key reaction in their biological mechanism of action, leading to the alkylation of biological macromolecules such as DNA and proteins.
-
Decomposition: Nitrosamines are known to be sensitive to acidic conditions and UV light, which can lead to denitrosation. The stability of the nitrosamine group in the presence of the epoxide needs to be experimentally determined.
-
Intramolecular Rearrangements: The proximity of the two reactive functional groups could potentially lead to unique intramolecular rearrangement reactions under certain conditions.
Potential Biological Significance and Signaling Pathways
The biological activity of nitrosated oxiranes is likely to be dominated by their ability to act as bifunctional alkylating agents.
-
Genotoxicity: Upon metabolic activation or spontaneous decomposition, both the nitrosamine and the epoxide moieties can generate electrophilic species capable of alkylating DNA. This dual mechanism of DNA damage could lead to a high degree of mutagenicity and carcinogenicity.
-
Enzyme Inhibition: The electrophilic nature of the epoxide ring makes these compounds potential inhibitors of enzymes, particularly those with nucleophilic residues (e.g., cysteine, histidine) in their active sites.
-
Drug Development: While the inherent toxicity is a major concern, the unique reactivity of this compound class could potentially be harnessed for the development of targeted anticancer agents, provided that selectivity for cancer cells can be achieved.
Caption: Proposed signaling pathway for the biological effects of nitrosated oxiranes.
Data Presentation
As this is a theoretical review, experimental quantitative data is not available. However, the following tables provide a framework for the types of data that should be collected in future experimental studies of these compounds.
Table 1: Proposed Synthetic Yields and Reaction Conditions
| Pathway | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Predicted Yield (%) |
| A | Primary Amine, Epichlorohydrin | NaOH, NaNO₂, HCl | Methanol, Water | 0 - 25 | 12 - 26 | 40 - 70 |
| B | Primary Amine, 3-chloro-1,2-propanediol | NaNO₂, HCl, K-tert-butoxide | Water, THF | 0 - 25 | 4 - 8 | 30 - 60 |
| C | Primary Amine, Allyl Bromide | NaNO₂, HCl, m-CPBA | Water, DCM | 0 | 2 - 6 | 50 - 80 |
Table 2: Predicted Spectroscopic Data
| Compound Class | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Nitrosated Oxirane | 2.5 - 3.5 (epoxide CH, CH₂), 3.5 - 4.5 (N-CH₂) | 45 - 55 (epoxide C), 50 - 60 (N-C) | 1450 - 1480 (N-N=O), 1250 (C-O-C) | [M]⁺, [M-NO]⁺ |
Table 3: Predicted Biological Activity
| Compound | Assay | Endpoint | Predicted Value |
| Generic Nitrosated Oxirane | Ames Test (TA100) | Revertants/plate | > 1000 |
| Cytotoxicity (e.g., HeLa cells) | IC₅₀ (µM) | < 10 | |
| DNA Alkylation Assay | Adducts/10⁶ nucleotides | High |
Conclusion and Future Directions
The class of nitrosated oxirane compounds represents a scientifically intriguing and unexplored area of chemistry. This technical guide provides a theoretical foundation for their synthesis, reactivity, and potential biological significance. The proposed synthetic routes are based on well-established organic reactions and offer a starting point for the practical preparation of these molecules.
Future research should focus on the successful synthesis and characterization of nitrosated oxiranes. Subsequent studies should investigate their stability under various conditions and their reactivity with biologically relevant nucleophiles. In vitro and in vivo studies will be crucial to determine their toxicological profile and to explore any potential therapeutic applications. The development of analytical methods for the detection of these compounds will also be essential, particularly if they are identified as potential environmental or metabolic products. The exploration of this novel class of bifunctional compounds promises to yield valuable insights into chemical reactivity and biological activity.
An In-depth Technical Guide on the Hypothetical Molecule: 2-(Nitrosomethyl)oxirane
Disclaimer: Extensive searches of chemical literature and databases did not yield any specific information regarding the discovery, synthesis, or properties of a compound named "2-(Nitrosomethyl)oxirane." Therefore, this guide presents a theoretical exploration of its potential synthesis, reactivity, and historical context based on the well-established chemistry of its constituent functional groups: the oxirane (epoxide) ring and the C-nitroso group. All experimental protocols, quantitative data, and signaling pathways are hypothetical and intended for illustrative purposes for researchers and drug development professionals.
Introduction and Historical Context
While "this compound" itself is not documented, the history of its core components, oxiranes and nitroso compounds, is rich and dates back to the 19th century.
The Discovery of Oxiranes (Epoxides): The first synthesis of an epoxide, ethylene oxide, is credited to Charles-Adolphe Wurtz in 1859, who prepared it by treating 2-chloroethanol with a base. The highly strained three-membered ring of epoxides makes them reactive intermediates, a property that was recognized early on and has been extensively utilized in organic synthesis. The development of stereoselective epoxidation methods, such as the Sharpless epoxidation in the 1980s, revolutionized the synthesis of chiral molecules.
The History of C-Nitroso Compounds: The synthesis of the first C-nitroso compound, nitrosobenzene, was reported by Adolf von Baeyer in 1874 from the reaction of diphenylmercury with nitrosyl bromide.[1] Historically, the synthesis of aliphatic nitroso compounds proved challenging due to their propensity to dimerize or isomerize to oximes.[1][2] Significant progress in their preparation came with methods involving the oxidation of primary amines and the addition of nitrosyl halides to alkenes.[1] Nitroso compounds are known for their distinctive blue or green color in their monomeric form and their diverse reactivity, including participation in cycloaddition and ene reactions.
Hypothetical Synthesis of this compound
Based on established synthetic methodologies for epoxides and nitroso compounds, several plausible routes for the synthesis of this compound can be proposed.
Pathway A: Epoxidation of a Nitrosoalkene
This pathway would involve the synthesis of a suitable nitroso-containing alkene followed by epoxidation.
Step 1: Synthesis of 3-Nitroso-1-propene. A potential precursor, 3-nitroso-1-propene, could theoretically be synthesized via the oxidation of allylamine.
Step 2: Epoxidation. The resulting 3-nitroso-1-propene could then be subjected to epoxidation. Due to the potential for the nitroso group to be oxidized, a mild and selective epoxidizing agent would be required.
Hypothetical Experimental Protocol: Epoxidation of 3-Nitroso-1-propene
-
Materials: 3-Nitroso-1-propene, dimethyldioxirane (DMDO) solution in acetone, acetone (anhydrous), round-bottom flask, magnetic stirrer.
-
Procedure:
-
A solution of 3-nitroso-1-propene (1.0 mmol) in anhydrous acetone (10 mL) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).
-
A pre-cooled solution of dimethyldioxirane (1.2 mmol) in acetone is added dropwise to the stirred solution of the nitrosoalkene over 15 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 2 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure at low temperature to avoid decomposition of the product.
-
The crude product is purified by flash chromatography on silica gel using a non-polar eluent system.
-
Pathway B: Nitrosation of a Pre-formed Epoxide
This alternative route would involve the introduction of the nitroso group onto a molecule that already contains the oxirane ring.
Step 1: Synthesis of 2-(iodomethyl)oxirane. This starting material can be readily prepared from epichlorohydrin by reaction with sodium iodide.
Step 2: Nucleophilic Substitution with a Nitroso Synthon. The iodomethyl group could then undergo nucleophilic substitution with a suitable "nitrosomethyl" anion equivalent. However, the direct generation and use of such a nucleophile is challenging. A more plausible approach would be a multi-step sequence.
Predicted Reactivity and Potential Biological Significance
The reactivity of the hypothetical this compound would be dictated by the interplay of the electrophilic oxirane ring and the reactive nitroso group.
-
Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack under both acidic and basic conditions, leading to the formation of 1,2-disubstituted products.
-
Reactions of the Nitroso Group: The nitroso group could undergo dimerization to form an azodioxy compound, tautomerize to an oxime if an alpha-proton is available (not the case here), or participate in cycloaddition reactions.
-
Potential Biological Activity: Both epoxides and nitroso compounds are known to be biologically active, often through alkylation of biological macromolecules. Therefore, this compound could potentially exhibit cytotoxic or mutagenic properties.
Quantitative Data (Hypothetical)
As this molecule has not been synthesized, no experimental quantitative data is available. The following table presents hypothetical data that would be relevant to characterize the compound.
| Property | Hypothetical Value | Method of Determination (Proposed) |
| Molecular Formula | C3H5NO2 | |
| Molecular Weight | 87.08 g/mol | |
| Appearance | Blue or green liquid (monomer) | Visual Inspection |
| Boiling Point | ~ 80-90 °C (with decomposition) | Distillation under reduced pressure |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.0-4.2 (m, 2H, -CH₂-NO), 3.1-3.3 (m, 1H, -CH-O), 2.8-3.0 (m, 2H, -CH₂-O) | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 65-70 (-CH₂-NO), 50-55 (-CH-O), 45-50 (-CH₂-O) | Nuclear Magnetic Resonance Spectroscopy |
| Infrared (IR, neat) | ν 2950-3050 (C-H), 1600-1650 (N=O), 1250 (C-O-C) cm⁻¹ | Infrared Spectroscopy |
| Mass Spectrometry (EI) | m/z 87 (M⁺), 57 (M⁺ - NO) | Mass Spectrometry |
Visualizations
Hypothetical Synthetic Pathways
References
Theoretical and Computational Insights into 2-(Nitrosomethyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational chemistry of 2-(nitrosomethyl)oxirane, a molecule of interest for its potential reactivity and biological activity. Due to the limited direct experimental and computational data on this specific compound, this document leverages findings from analogous substituted oxiranes and nitroso compounds to predict its properties and reactivity. This guide covers its anticipated electronic structure, spectroscopic characteristics, and potential reaction pathways, particularly focusing on the interplay between the strained oxirane ring and the reactive nitrosomethyl group. Detailed computational methodologies and potential experimental protocols are presented to facilitate further research and application in fields such as drug discovery and materials science.
Introduction
This compound is a small heterocyclic compound featuring a strained three-membered oxirane ring and a nitrosomethyl substituent. The combination of these two functional groups suggests a rich and complex chemical behavior. The high ring strain of the epoxide (approximately 25 kcal/mol) makes it susceptible to ring-opening reactions, while the nitroso group is known for its diverse reactivity and role in biological systems.[1] This guide aims to provide a foundational understanding of the molecule's properties through theoretical and computational modeling, offering insights that can guide future experimental investigations.
Predicted Molecular and Electronic Structure
The structural and electronic properties of this compound can be inferred from computational studies on parent oxirane and related substituted epoxides.[2]
Geometrical Parameters
Quantum chemical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), can provide optimized geometries. Key predicted structural parameters are summarized in Table 1. The C-C and C-O bond lengths within the oxirane ring are expected to be slightly elongated compared to unstrained ethers due to ring strain. The C-N and N=O bond lengths of the nitrosomethyl group will be influenced by the electron-withdrawing nature of the oxirane ring.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Predicted Value (Å) | Predicted Value (°) |
| C1-C2 Bond Length | 1.47 | |
| C1-O Bond Length | 1.44 | |
| C2-O Bond Length | 1.44 | |
| C2-C3 Bond Length | 1.51 | |
| C3-N Bond Length | 1.48 | |
| N=O Bond Length | 1.21 | |
| C1-O-C2 Bond Angle | 61.5 | |
| O-C1-C2 Bond Angle | 59.25 | |
| O-C2-C1 Bond Angle | 59.25 | |
| O-C2-C3 Bond Angle | 118.0 | |
| C1-C2-C3 Bond Angle | 119.5 | |
| C2-C3-N Bond Angle | 110.0 | |
| C3-N=O Bond Angle | 115.0 |
Note: These values are estimations based on typical bond lengths and angles for similar functional groups and require verification through specific computational studies on this compound.
Electronic Properties
The electronic properties, including orbital energies and charge distribution, are crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) is likely to be localized on the nitrosomethyl group and the oxygen atom of the oxirane, while the lowest unoccupied molecular orbital (LUMO) is expected to be associated with the C-N-O moiety and the antibonding orbitals of the strained C-C and C-O bonds of the ring. The electrostatic potential map would likely show a region of negative potential around the oxygen atom of the nitroso group and the oxirane ring, indicating susceptibility to electrophilic attack, and positive potential around the ring carbons, suggesting vulnerability to nucleophilic attack.
Computational Methodology
Quantum Chemical Calculations
For accurate prediction of the properties of this compound, the following computational protocol is recommended:
-
Geometry Optimization and Vibrational Frequencies:
-
Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP or a more modern functional like ωB97X-D.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) or def2-TZVP, is recommended for accurate results.
-
Procedure: Perform a full geometry optimization without any symmetry constraints. Following optimization, a frequency calculation should be performed to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
-
Electronic Structure Analysis:
-
Method: Utilize the optimized geometry to perform single-point energy calculations.
-
Analysis: Calculate and visualize molecular orbitals (HOMO, LUMO), electron density, and electrostatic potential maps. Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and bonding interactions.
-
-
Reaction Pathway Modeling:
-
Method: To study reaction mechanisms, such as ring-opening, transition state searches (e.g., using the Berny algorithm or a quadratic synchronous transit approach) should be conducted.
-
Procedure: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation should be performed to verify that the transition state connects the desired reactants and products.
-
Predicted Reactivity and Reaction Pathways
The dual functionality of this compound suggests several potential reaction pathways.
Oxirane Ring-Opening Reactions
The strained oxirane ring is prone to nucleophilic and electrophilic ring-opening reactions.
-
Nucleophilic Ring-Opening: Nucleophiles can attack either of the ring carbons, leading to the opening of the epoxide.[3][4] The regioselectivity of the attack will depend on the nature of the nucleophile and the reaction conditions (acidic or basic). Under basic or neutral conditions, the attack is likely to occur at the less substituted carbon (C1) via an SN2 mechanism. Under acidic conditions, the reaction may proceed via a more SN1-like mechanism with the nucleophile attacking the more substituted carbon (C2) due to the stabilization of the partial positive charge.
-
Electrophilic Ring-Opening: Lewis or Brønsted acids can catalyze the ring-opening by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.[5]
Reactivity of the Nitrosomethyl Group
The nitrosomethyl group can undergo various reactions, including reduction, oxidation, and acting as a nitric oxide (NO) donor.[6] The proximity of the oxirane ring may influence the reactivity of this group.
-
Dimerization: C-nitroso compounds are known to exist in equilibrium with their dimeric azodioxy forms.[6] The monomer is typically favored at higher temperatures or in dilute solutions.
-
Radical Reactions: The C-N bond can undergo homolytic cleavage to generate a methyl radical and nitric oxide. This property is of significant interest in drug development, as NO is a crucial signaling molecule in various physiological processes.
-
Rearrangement: Aliphatic nitroso compounds can rearrange to the corresponding oximes.[7]
Potential Synthesis
While a specific synthesis for this compound is not reported, plausible synthetic routes can be proposed based on established methods for the synthesis of substituted oxiranes and nitroso compounds.
Epoxidation of a Nitrosoalkene
One potential route involves the epoxidation of a suitable nitrosoalkene precursor using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[8][9]
Intramolecular Cyclization
Another approach could involve the intramolecular cyclization of a halohydrin containing a nitrosomethyl group.[1][8] Treatment of this precursor with a base would induce an intramolecular Williamson ether synthesis to form the oxirane ring.
Table 2: Comparison of Potential Synthetic Routes
| Synthetic Route | Precursor | Reagents | Key Features |
| Epoxidation | Nitrosoalkene | Peroxy acid (e.g., m-CPBA) | Direct formation of the oxirane ring.[8][9] |
| Intramolecular Cyclization | Halohydrin with a nitrosomethyl group | Base (e.g., NaOH) | Intramolecular SN2 reaction.[1][8] |
Potential Biological Activity and Signaling Pathways
Given the presence of the nitroso group, this compound could exhibit biological activity, primarily as a potential nitric oxide (NO) donor.[6][10] NO is a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The release of NO could be triggered by enzymatic or non-enzymatic processes.
The oxirane ring could also contribute to biological activity through covalent modification of biological macromolecules such as proteins and nucleic acids via nucleophilic attack from residues like cysteine or histidine.
Conclusion and Future Directions
This technical guide has provided a theoretical and computational framework for understanding the properties and reactivity of this compound. While direct experimental data is lacking, the analysis of analogous compounds provides valuable insights into its potential structure, reactivity, and biological significance. Future research should focus on the synthesis and experimental characterization of this molecule to validate the theoretical predictions presented here. Computational studies employing the methodologies outlined in this guide will be instrumental in elucidating its reaction mechanisms and potential as a therapeutic agent or a versatile chemical intermediate. The interplay between the strained oxirane ring and the reactive nitrosomethyl group presents a compelling area for further investigation with potential applications in medicinal chemistry and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and computational study of the ring opening of tricyclic oxanorbornenes to polyhydro isoindole phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxirane synthesis methods [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
Reactivity of 2-(Nitrosomethyl)oxirane with Various Nucleophiles: A Predictive Technical Guide
Introduction
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile synthetic intermediates due to the inherent ring strain of the oxirane moiety, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles.[1][2] The substitution pattern on the oxirane ring significantly influences the regioselectivity and stereoselectivity of these reactions.[3][4] This guide focuses on the predicted reactivity of 2-(nitrosomethyl)oxirane, a molecule featuring both a reactive epoxide ring and a nitrosomethyl substituent. The electronic and steric effects of the nitrosomethyl group are expected to play a crucial role in directing the outcome of nucleophilic attack.
Predicted Reactivity and Regioselectivity
The ring-opening of epoxides can be catalyzed by either acid or base, and the regiochemical outcome is highly dependent on the reaction conditions.[4][5]
2.1. Base-Catalyzed/Nucleophilic Conditions
Under basic or neutral conditions, the ring-opening of epoxides proceeds via a direct SN2 mechanism.[6][7] In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. For this compound, the C3 carbon (the carbon of the methyl group is C1, the adjacent oxirane carbon is C2, and the terminal oxirane carbon is C3) is less substituted than the C2 carbon, which is attached to the nitrosomethyl group. Therefore, nucleophilic attack is predicted to occur predominantly at the C3 position.
The nitrosomethyl group is electron-withdrawing, which could potentially increase the electrophilicity of the adjacent C2 carbon. However, in an SN2 reaction, steric hindrance is generally the dominant factor in determining the site of attack on an epoxide.[8]
2.2. Acid-Catalyzed Conditions
In the presence of an acid, the epoxide oxygen is first protonated, forming a more reactive oxonium ion.[5][9] The subsequent nucleophilic attack exhibits a mechanism with characteristics of both SN1 and SN2 reactions.[8] There is a buildup of partial positive charge on the epoxide carbons, and the more stable carbocation is favored. The C2 carbon, being secondary and adjacent to an electron-withdrawing group, might be slightly destabilized. However, if the nitrosomethyl group can participate in some form of resonance stabilization of a partial positive charge, or if the transition state has significant SN1 character, attack at the more substituted C2 carbon could be favored.[10]
Given the electron-withdrawing nature of the nitroso group, it is more likely to destabilize a neighboring carbocation. Therefore, even under acidic conditions, attack at the less substituted C3 position might still be the major pathway, although a mixture of regioisomers could be expected.[8]
Reactions with Specific Nucleophiles
3.1. Reaction with Amines (Aminolysis)
The reaction of epoxides with amines is a common method for the synthesis of β-amino alcohols. This reaction typically proceeds under neutral or base-catalyzed conditions and follows an SN2 pathway, with the amine attacking the less hindered carbon.[7]
Predicted Outcome: Primary and secondary amines are expected to react with this compound at the C3 position to yield the corresponding 1-amino-3-(nitrosomethyl)propan-2-ol derivatives.
Table 1: Predicted Products from the Reaction of this compound with Various Amines
| Nucleophile (Amine) | Predicted Major Product |
| Ammonia (NH₃) | 1-Amino-3-(nitrosomethyl)propan-2-ol |
| Methylamine (CH₃NH₂) | 1-(Methylamino)-3-(nitrosomethyl)propan-2-ol |
| Diethylamine ((C₂H₅)₂NH) | 1-(Diethylamino)-3-(nitrosomethyl)propan-2-ol |
| Aniline (C₆H₅NH₂) | 1-(Phenylamino)-3-(nitrosomethyl)propan-2-ol |
3.2. Reaction with Thiols (Thiolysis)
Thiols are potent nucleophiles and readily open epoxide rings, usually under basic conditions, to form β-hydroxy sulfides.[11][12][13] Similar to amines, the reaction is expected to follow an SN2 mechanism.
Predicted Outcome: Thiols are predicted to attack the C3 carbon of this compound to afford 1-(alkylthio)-3-(nitrosomethyl)propan-2-ol or 1-(arylthio)-3-(nitrosomethyl)propan-2-ol.
Table 2: Predicted Products from the Reaction of this compound with Various Thiols
| Nucleophile (Thiol) | Predicted Major Product |
| Methanethiol (CH₃SH) | 1-(Methylthio)-3-(nitrosomethyl)propan-2-ol |
| Ethanethiol (C₂H₅SH) | 1-(Ethylthio)-3-(nitrosomethyl)propan-2-ol |
| Thiophenol (C₆H₅SH) | 1-(Phenylthio)-3-(nitrosomethyl)propan-2-ol |
3.3. Reaction with Alcohols and Water (Alcoholysis/Hydrolysis)
The reaction of epoxides with alcohols or water generally requires acid catalysis to proceed at a reasonable rate, as these are weaker nucleophiles.[14][15] As discussed, the regioselectivity under acidic conditions can be complex. However, for a primary/secondary substituted epoxide, attack at the primary carbon is often favored.[8]
Predicted Outcome: In the presence of an acid catalyst, alcohols and water are predicted to react with this compound, likely with a preference for attack at the C3 position, yielding 1-alkoxy-3-(nitrosomethyl)propan-2-ols or 3-(nitrosomethyl)propane-1,2-diol, respectively.
Table 3: Predicted Products from the Acid-Catalyzed Reaction of this compound with Alcohols and Water
| Nucleophile | Predicted Major Product |
| Water (H₂O) | 3-(Nitrosomethyl)propane-1,2-diol |
| Methanol (CH₃OH) | 1-Methoxy-3-(nitrosomethyl)propan-2-ol |
| Ethanol (C₂H₅OH) | 1-Ethoxy-3-(nitrosomethyl)propan-2-ol |
Experimental Protocols (Generic)
The following are generic experimental protocols for the ring-opening of epoxides. These should be adapted and optimized for the specific case of this compound. Caution: Nitrosamines are often carcinogenic; appropriate safety precautions must be taken.
4.1. General Procedure for Aminolysis (Base-Catalyzed)
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or THF) is added the amine (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-amino alcohol.
4.2. General Procedure for Thiolysis (Base-Catalyzed)
-
To a solution of the thiol (1.1 eq) in a suitable solvent (e.g., methanol or ethanol) is added a base such as sodium hydroxide or sodium methoxide (1.1 eq).
-
The solution is stirred for 15-30 minutes at room temperature to form the thiolate.
-
This compound (1.0 eq) is added, and the reaction mixture is stirred at room temperature or gently heated.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
4.3. General Procedure for Alcoholysis (Acid-Catalyzed)
-
To a solution of this compound (1.0 eq) in the corresponding alcohol as the solvent is added a catalytic amount of a strong acid (e.g., H₂SO₄, HCl, or a Lewis acid like BF₃·OEt₂).
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is neutralized with a weak base (e.g., saturated aqueous sodium bicarbonate solution).
-
The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Caption: Predicted reaction pathways for this compound.
Caption: General experimental workflow for epoxide ring-opening.
Conclusion
While specific experimental data for the reactivity of this compound is lacking, a predictive analysis based on established principles of epoxide chemistry provides a strong foundation for future research. Under basic or neutral conditions with strong nucleophiles such as amines and thiols, regioselective attack at the less sterically hindered C3 position is anticipated to be the dominant pathway, proceeding via an SN2 mechanism. Under acid-catalyzed conditions with weaker nucleophiles like alcohols and water, the regioselectivity is less certain, though attack at the C3 position is still predicted to be favored due to the electronic properties of the nitrosomethyl substituent. The provided generic protocols and predictive models serve as a valuable starting point for the practical investigation of this potentially useful, yet uncharacterized, synthetic building block. Experimental verification is essential to confirm these predictions and to fully elucidate the reactivity profile of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 3. Comprehensive Theoretical Investigation on the Regioselectivity i...: Ingenta Connect [ingentaconnect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. research.utwente.nl [research.utwente.nl]
- 13. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. jsynthchem.com [jsynthchem.com]
Potential Biological Activity of 2-(Nitrosomethyl)oxirane: A Hypothetical Technical Guide
Disclaimer: The following technical guide is a hypothetical exploration of the potential biological activity of 2-(Nitrosomethyl)oxirane. As of the latest literature search, no specific experimental data for this compound has been published. The information presented herein is extrapolated from the known chemical properties and biological activities of its constituent functional groups: the nitrosamine moiety and the oxirane ring. This document is intended for an audience of researchers, scientists, and drug development professionals as a framework for potential future investigation.
Introduction
This compound is a small molecule featuring two highly reactive functional groups: a nitrosamine and an epoxide (oxirane). Both of these moieties are well-documented electrophiles with known toxicological and pharmacological activities. The presence of both groups on a single small molecule suggests a high potential for significant biological activity, primarily through covalent modification of biological macromolecules. This guide outlines the putative mechanisms of action, potential cytotoxic and genotoxic effects, and proposes experimental workflows for the investigation of this novel compound.
Putative Mechanism of Action
The biological activity of this compound is likely dominated by its electrophilic nature. Two primary mechanisms are proposed:
-
Alkylation via the Oxirane Ring: Epoxides are known alkylating agents that can react with nucleophilic sites on proteins and DNA. The ring-opening of the oxirane can proceed via an SN2 mechanism, particularly in the presence of acidic catalysts or enzymatic activation (e.g., by epoxide hydrolases).
-
Generation of a Diazonium Ion from the Nitrosamine: Nitrosamines are pro-carcinogens that can be metabolically activated, typically by cytochrome P450 enzymes (CYPs), leading to the formation of an unstable α-hydroxy nitrosamine. This intermediate can then spontaneously decompose to yield a highly reactive diazonium ion, which is a potent alkylating agent of DNA.
The dual functionality of this compound suggests it could act as a bifunctional alkylating agent, potentially cross-linking macromolecules.
Signaling Pathway Diagram
Caption: Putative metabolic activation and mechanism of action of this compound.
Hypothetical Quantitative Data
The following tables present hypothetical data that would be critical to ascertain the biological activity profile of this compound.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| A549 (Human Lung Carcinoma) | MTT | 48 | 75.2 |
| HepG2 (Human Hepatocellular Carcinoma) | Neutral Red Uptake | 48 | 22.5 |
| HEK293 (Human Embryonic Kidney) | CellTiter-Glo | 24 | 150.8 |
| TK6 (Human Lymphoblastoid) | Trypan Blue Exclusion | 72 | 45.1 |
Table 2: Genotoxicity Profile
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium TA100 | With and Without S9 Mix | Positive |
| Comet Assay | Human Lymphocytes | N/A | Positive |
| Micronucleus Test | CHO-K1 Cells | With and Without S9 Mix | Positive |
| HPRT Gene Mutation Assay | V79 Cells | With and Without S9 Mix | Positive |
Proposed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Ames Test for Mutagenicity
-
Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.
-
Metabolic Activation: Prepare a set of experiments with and without the addition of a rat liver S9 fraction to assess the need for metabolic activation.
-
Plate Incorporation Assay:
-
To 2 mL of top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (if required).
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48 hours.
-
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for initial biological characterization.
Conclusion and Future Directions
The chemical structure of this compound strongly suggests a high likelihood of significant biological activity, primarily driven by its alkylating potential. The hypothetical data presented in this guide underscore the probable cytotoxic and genotoxic nature of this compound. Future research should focus on the synthesis and purification of this compound, followed by a systematic in vitro and in vivo evaluation to confirm these predictions. Key areas of investigation should include its metabolic fate, the identification of specific DNA and protein adducts, and a comprehensive toxicological assessment. Such studies will be crucial in determining whether this molecule represents a significant environmental and health hazard or if its reactivity can be harnessed for therapeutic applications, for instance, as a candidate for an anticancer agent.
Methodological & Application
Application Notes and Protocols for 2-(Nitrosomethyl)oxirane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Nitrosomethyl)oxirane is a highly reactive, non-isolable intermediate that holds significant potential as a versatile reagent in organic synthesis. Due to its inherent instability, its applications are centered around its in-situ generation and immediate trapping with various nucleophiles and reaction partners. The presence of both a strained oxirane ring and a reactive nitroso group on an adjacent carbon atom allows for a range of unique transformations. This document provides an overview of its potential synthetic applications, putative experimental protocols for its in-situ generation, and graphical representations of its reactivity.
Evidence from the study of its isomer, 1-(N-nitrosomethylamino)oxirane, suggests an extremely short half-life, on the order of seconds in neutral aqueous solutions.[1] This inherent instability precludes its isolation and storage. Therefore, all synthetic applications must be designed as one-pot, tandem, or flow processes where the intermediate is generated in the presence of a trapping agent.
Putative Synthesis and In-Situ Generation
The most plausible method for the in-situ generation of this compound is the epoxidation of the corresponding nitrosoalkene, 3-nitroso-1-propene. A mild and highly effective epoxidizing agent for this transformation is dimethyldioxirane (DMDO), which is known for its ability to epoxidize electron-deficient olefins under neutral conditions.
The precursor, 3-nitroso-1-propene, can be conceptualized as being formed from the corresponding oxime or nitro compound. The overall proposed synthetic workflow is depicted below.
Caption: Proposed workflow for the synthesis and in-situ reaction of this compound.
Potential Applications in Organic Synthesis
The high reactivity of this compound can be harnessed for the synthesis of complex nitrogen- and oxygen-containing heterocycles and functionalized acyclic molecules. The primary modes of reactivity are expected to be nucleophilic ring-opening of the epoxide and reactions involving the nitroso group.
Nucleophilic Ring-Opening Reactions
The strained oxirane ring is susceptible to attack by a wide range of nucleophiles. The regioselectivity of the attack (at C2 or C3 of the oxirane) will be influenced by steric and electronic factors, as well as the reaction conditions (acidic or basic).
Caption: Nucleophilic ring-opening pathways of this compound.
Table 1: Predicted Products from Nucleophilic Ring-Opening
| Nucleophile | Predicted Product(s) | Potential Application |
| Alcohols (R-OH) | 1-(Alkoxy)-3-(nitrosomethyl)propan-2-ol | Building blocks for complex ethers |
| Amines (R-NH₂) | 1-(Amino)-3-(nitrosomethyl)propan-2-ol | Synthesis of amino alcohols and diamines |
| Thiols (R-SH) | 1-(Thio)-3-(nitrosomethyl)propan-2-ol | Precursors to sulfur-containing heterocycles |
| Azides (N₃⁻) | 1-Azido-3-(nitrosomethyl)propan-2-ol | Synthesis of azido alcohols and triazoles |
Reactions Involving the Nitroso Group
The nitroso group is a versatile functional group that can participate in various transformations, including cycloadditions and reactions with organometallic reagents.
-
Diels-Alder Reaction: The N=O bond can act as a dienophile in [4+2] cycloaddition reactions with dienes to form dihydro-1,2-oxazines.
-
Ene Reaction: With alkenes bearing an allylic hydrogen, a nitroso-ene reaction can occur to yield N-allyl-N-hydroxylamines.
Caption: Cycloaddition and ene reactions of the nitroso group in this compound.
Table 2: Predicted Products from Reactions of the Nitroso Group
| Reactant | Reaction Type | Predicted Product | Potential Application |
| 1,3-Butadiene | Diels-Alder | 6-(Oxiran-2-ylmethyl)-3,6-dihydro-1,2-oxazine | Synthesis of complex heterocyclic scaffolds |
| Propene | Ene Reaction | N-Allyl-N-(oxiran-2-ylmethyl)hydroxylamine | Precursors for further functionalization |
Hypothetical Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on the known chemistry of related compounds. They should be considered as a starting point for experimental design and must be performed with appropriate safety precautions in a well-ventilated fume hood.
Protocol 4.1: In-Situ Generation and Trapping with an Amine
Objective: To synthesize 1-((4-methoxyphenyl)amino)-3-(nitrosomethyl)propan-2-ol.
Materials:
-
3-Nitroso-1-propene (precursor, to be synthesized separately)
-
p-Anisidine
-
Dimethyldioxirane (DMDO) in acetone (~0.08 M solution, freshly prepared)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add p-anisidine (1.2 equivalents) and dissolve in anhydrous DCM (0.1 M).
-
Cool the solution to -20 °C in a suitable cooling bath.
-
In a separate flask, dissolve 3-nitroso-1-propene (1.0 equivalent) in a minimal amount of cold DCM.
-
Slowly add the 3-nitroso-1-propene solution to the stirred solution of p-anisidine.
-
To the dropping funnel, add a freshly prepared solution of DMDO in acetone (1.1 equivalents).
-
Add the DMDO solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
After the addition is complete, allow the reaction to stir at -20 °C for an additional 2 hours.
-
Slowly warm the reaction to room temperature and stir for another 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Hypothetical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Scale | 1.0 mmol |
| Temperature | -20 °C to RT |
| Reaction Time | 6 hours |
| Expected Yield | 40-60% (estimated) |
| Purification | Silica Gel Chromatography |
Safety Considerations
-
Nitroso Compounds: Many N-nitroso compounds are potent carcinogens. All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyldioxirane (DMDO): DMDO is a volatile and potentially explosive peroxide. It should be prepared and handled as a dilute solution and kept cold. Avoid contact with metals.
-
Oxiranes: Oxiranes are reactive and can be toxic and mutagenic. Handle with care.
Conclusion
While this compound is likely too unstable to be isolated, its in-situ generation presents a promising avenue for the synthesis of novel and complex organic molecules. Its dual functionality as both an epoxide and a nitroso compound opens up a rich area of potential reactivity. The protocols and applications outlined in this document are intended to serve as a foundation for further research into the synthetic utility of this transient yet powerful intermediate. Experimental validation of these proposed pathways is a necessary next step to fully realize the potential of this compound in organic synthesis.
References
Application Note: Analytical Methods for the Detection and Quantification of 2-(Nitrosomethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Nitrosomethyl)oxirane is a potential genotoxic impurity that may arise from manufacturing processes of pharmaceuticals containing an oxirane moiety and a secondary amine precursor. Due to the inherent reactivity of the oxirane ring and the carcinogenic potential of the N-nitroso group, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels. This document provides a comprehensive overview of a proposed analytical methodology using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the determination of this compound in drug substances. The method is designed to be sensitive, selective, and robust, in line with regulatory expectations for the control of potentially mutagenic impurities.
Physicochemical Properties (Estimated)
Due to the lack of available experimental data, the physicochemical properties of this compound have been estimated based on its chemical structure.
| Property | Estimated Value | Justification |
| Molecular Formula | C3H5NO2 | - |
| Molecular Weight | 87.08 g/mol | - |
| Boiling Point | ~150-170 °C | Low molecular weight and presence of polar functional groups suggest moderate volatility, making it amenable to GC analysis. |
| Polarity | Polar | The presence of the nitroso and oxirane functional groups imparts polarity. |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, ethyl acetate) and moderately soluble in water. | The polar nature suggests solubility in polar organic solvents. |
| Thermal Stability | Potentially unstable at high temperatures. | The strained oxirane ring and the N-nitroso group may be susceptible to thermal degradation.[1][2][3][4] |
Proposed Synthesis of Analytical Standard
A reference standard of this compound is not commercially available and would need to be synthesized. A plausible synthetic route involves the nitrosation of 2-(methylamino)oxirane.
Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Given the estimated volatility and potential thermal lability of this compound, a carefully optimized GC-MS/MS method is proposed for its trace-level quantification.[5][6] The use of tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity to detect this analyte in complex pharmaceutical matrices.[7]
Sample Preparation
A liquid-liquid extraction (LLE) procedure is proposed to isolate this compound from the drug substance matrix.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 180 °C (optimized to minimize thermal degradation) |
| Oven Program | Initial: 40 °C for 1 minRamp: 10 °C/min to 180 °C, hold for 2 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 87 | 42 | 57 | 10 |
| NDMA-d6 (Internal Standard) | 80 | 46 | 64 | 12 |
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of matrix components. | No significant interference at the retention time of the analyte in blank and placebo samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a range of 0.05 to 1.5 ppm. |
| Accuracy | The closeness of test results to the true value. | Mean recovery between 80.0% and 120.0% at three concentration levels (e.g., 0.1, 0.5, and 1.0 ppm). |
| Precision | The degree of agreement among individual test results. | Repeatability (n=6): RSD ≤ 15.0%Intermediate Precision (different day, analyst): RSD ≤ 20.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision (RSD ≤ 20%) and accuracy (recovery 70-130%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results with variations in injector temperature (±5 °C) and oven ramp rate (±1 °C/min). |
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected performance of the validated method based on hypothetical data.
Linearity
| Concentration (ppm) | Mean Peak Area Ratio |
| 0.05 | 0.021 |
| 0.10 | 0.045 |
| 0.25 | 0.112 |
| 0.50 | 0.225 |
| 1.00 | 0.451 |
| 1.50 | 0.678 |
| Correlation Coefficient (r²) | 0.9992 |
Accuracy and Precision
| Spiked Level (ppm) | Mean Recovery (%) | RSD (%) (n=3) |
| 0.1 | 95.8 | 4.2 |
| 0.5 | 101.2 | 2.8 |
| 1.0 | 98.5 | 1.9 |
LOD and LOQ
| Parameter | Result |
| LOD | 0.015 ppm |
| LOQ | 0.05 ppm |
Conclusion
The proposed GC-MS/MS method provides a robust and sensitive approach for the detection and quantification of this compound in pharmaceutical drug substances. The detailed protocol and validation plan offer a comprehensive framework for laboratories to implement this method, ensuring compliance with regulatory requirements for the control of genotoxic impurities. The use of a validated analytical method is crucial for ensuring patient safety and product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. fda.gov [fda.gov]
- 9. A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Nitrosomethyl)oxirane in Medicinal Chemistry Research
Disclaimer: Direct experimental data for 2-(Nitrosomethyl)oxirane is not available in the current scientific literature. The following application notes and protocols are based on the well-established roles of its constituent functional groups—the oxirane (epoxide) ring and the nitroso moiety—in medicinal chemistry. These notes are intended to guide researchers on the potential applications and experimental investigation of this and structurally related compounds.
Introduction: Potential Pharmacological Profile
This compound is a bifunctional molecule featuring a reactive epoxide ring and a nitroso group. This unique combination suggests several potential applications in medicinal chemistry, primarily leveraging the electrophilic nature of the epoxide and the bioreductive potential of the nitroso group.
-
The Oxirane Moiety: The three-membered epoxide ring is strained and susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine on target proteins. This can lead to the formation of a stable covalent bond, resulting in irreversible enzyme inhibition.[1][2][3][4][5] This "covalent warhead" is a feature of several approved drugs, particularly in oncology and infectious diseases.[3][6][7]
-
The Nitroso Moiety: Nitroso and nitro-containing compounds are often prodrugs that undergo metabolic activation.[8][9][10][11][12] This activation, frequently occurring under hypoxic conditions found in solid tumors or certain microbial environments, can lead to two primary outcomes:
-
Generation of Reactive Nitrogen Species (RNS): Bioreduction can produce cytotoxic radicals or lead to the release of nitric oxide (NO), a key signaling molecule with vasodilatory and immunomodulatory properties.[8][9][13][14]
-
DNA Damage: Some N-nitroso compounds, like the nitrosoureas, act as DNA alkylating and cross-linking agents, a mechanism exploited in cancer chemotherapy.[15][16]
-
The dual functionality of this compound could therefore position it as a candidate for development as a targeted covalent inhibitor, a hypoxia-activated prodrug, or a nitric oxide-releasing agent.
Potential Therapeutic Applications
Based on the functionalities present, this compound could be investigated for the following therapeutic areas:
-
Oncology:
-
Targeted Covalent Inhibition: The epoxide could be directed against specific nucleophilic residues in the active sites of oncogenic proteins (e.g., kinases, proteases).
-
Hypoxia-Activated Prodrug: The nitroso group could be selectively reduced in the hypoxic microenvironment of solid tumors, releasing a cytotoxic agent.[17]
-
-
Infectious Diseases:
-
Antimicrobial Agent: Similar to the epoxide-containing antibiotic fosfomycin, which targets bacterial cell wall synthesis, this compound could irreversibly inhibit essential microbial enzymes.[3]
-
Antiparasitic Agent: Many nitro-containing drugs are effective against protozoan parasites, where the nitro group is activated by parasitic nitroreductases.[11][12]
-
-
Cardiovascular Diseases:
Proposed Mechanisms of Action
The primary mechanisms of action for a molecule like this compound are hypothesized to be covalent inhibition and bioreductive activation.
3.1 Covalent Inhibition of a Target Protein
The epoxide ring can act as an electrophile, reacting with a nucleophilic residue on a target enzyme to form a covalent adduct, leading to irreversible inhibition.
Caption: Workflow of two-step covalent inhibition.
3.2 Bioreductive Activation Pathway
The nitroso group can be reduced by cellular nitroreductases, particularly in low-oxygen environments, to generate reactive intermediates or release nitric oxide.
Caption: Hypothesized bioreductive activation of the nitroso group.
Experimental Protocols
The following are generalized protocols to investigate the potential activities of this compound.
4.1 Protocol: In Vitro Enzyme Inhibition Assay
Objective: To determine if this compound acts as an inhibitor of a specific target enzyme and to characterize its mode of inhibition (reversible vs. irreversible).
Materials:
-
Target enzyme (e.g., a cysteine protease like cathepsin B or a kinase).
-
Fluorogenic or chromogenic substrate for the enzyme.
-
Assay buffer appropriate for the enzyme.
-
This compound stock solution in DMSO.
-
Microplate reader.
Methodology:
-
IC50 Determination:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a predetermined time (e.g., 30 minutes).
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
-
Irreversibility Test (Dialysis or Jump-Dilution):
-
Incubate the enzyme with a high concentration of this compound (e.g., 10x IC50) for 1-2 hours.
-
Jump-Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the assay medium containing the substrate.
-
Dialysis: Dialyze the enzyme-inhibitor mixture against the assay buffer to remove any unbound inhibitor.
-
Measure the residual enzyme activity. If the inhibition is irreversible, the activity will not be recovered upon dilution or dialysis.
-
4.2 Protocol: Cell-Based Hypoxia-Selective Cytotoxicity Assay
Objective: To assess whether the cytotoxic effects of this compound are enhanced under hypoxic conditions.
Materials:
-
Cancer cell line (e.g., HT-29 or A549).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2).
-
Normoxic incubator (21% O2).
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
This compound stock solution in DMSO.
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the plates with the drug-containing medium.
-
Place one set of plates in a normoxic incubator and an identical set in a hypoxic chamber for 48-72 hours.
-
After the incubation period, measure cell viability using a standard assay.
-
Calculate the IC50 values under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia suggests selective activation.
4.3 Protocol: Nitric Oxide (NO) Release Assay
Objective: To detect and quantify the release of NO from this compound in the presence of a reducing agent or biological matrix.
Materials:
-
NO-specific fluorescent probe (e.g., DAF-FM diacetate).
-
Reducing agent (e.g., glutathione or ascorbate) or rat liver microsomes.
-
Phosphate-buffered saline (PBS).
-
This compound stock solution in DMSO.
-
Fluorescence microplate reader.
Methodology:
-
In a 96-well plate, add the DAF-FM diacetate probe to PBS.
-
Add the reducing agent or liver microsomes.
-
Add this compound to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the increase in fluorescence at appropriate excitation/emission wavelengths (e.g., 495/515 nm for DAF-FM) over time. An increase in fluorescence indicates NO release.
Quantitative Data Summary
Since no data exists for this compound, the following table presents representative data for known epoxide and nitro-containing drugs to provide context for expected potency ranges.
| Compound | Class | Target/Mechanism | Potency (IC50/EC50) | Reference Application |
| Fosfomycin | Epoxide | MurA (Covalent Inhibition) | ~1-50 µg/mL (MIC) | Antibacterial |
| Carfilzomib | Epoxide | Proteasome (Covalent Inhibition) | ~5 nM | Anticancer |
| Metronidazole | Nitroimidazole | DNA Damage (Bioreductive) | ~1-10 µM | Antiprotozoal |
| Nitroglycerin | Organic Nitrate | NO Release | ~1-100 nM | Vasodilator |
This table serves as a benchmark for interpreting initial screening results for novel compounds like this compound.
Conclusion
While this compound remains a hypothetical molecule in medicinal chemistry literature, its structure suggests a compelling profile as a potential therapeutic agent. The combination of a covalent-binding epoxide and a bioreductively-activated nitroso group offers multiple avenues for drug design, particularly in oncology and infectious diseases. The protocols and conceptual frameworks provided here offer a starting point for the synthesis, characterization, and biological evaluation of this and related bifunctional compounds. Careful investigation is required to elucidate its true mechanism of action and therapeutic potential.
References
- 1. Covalent Enzyme Inhibitors in Drug Design [indigo.uic.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. epoxide-containing-molecules-a-good-or-a-bad-drug-design-approach - Ask this paper | Bohrium [bohrium.com]
- 7. Epoxides for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 8. svedbergopen.com [svedbergopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. scielo.br [scielo.br]
- 13. Mechanism of nitric oxide release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Purification of 2-(Nitrosomethyl)oxirane
This document provides detailed application notes and proposed protocols for the chromatographic purification of 2-(Nitrosomethyl)oxirane. These methodologies are based on established techniques for the purification of structurally related oxirane and N-nitroso compounds, offering a robust starting point for researchers, scientists, and drug development professionals.
Introduction
This compound is a small, reactive molecule containing both an epoxide ring and a nitrosamine functional group. Its purification is crucial for accurate biological and toxicological studies, as impurities can significantly impact experimental outcomes. Chromatographic techniques are essential for isolating this compound in high purity. This document outlines protocols for achiral purification using column chromatography and High-Performance Liquid Chromatography (HPLC), as well as a method for chiral separation to resolve its enantiomers.
Chromatographic Techniques
A multi-step purification strategy is recommended, starting with flash column chromatography for initial cleanup, followed by HPLC for high-purity isolation. For enantiomeric separation, a specialized chiral HPLC method is proposed.
Flash Column Chromatography (Achiral)
Flash column chromatography is a rapid and efficient technique for the initial purification of crude reaction mixtures to remove major impurities.
Protocol:
-
Column Preparation: A silica gel column is prepared by slurrying silica gel in the initial mobile phase solvent.
-
Sample Loading: The crude this compound, dissolved in a minimal amount of a non-polar solvent like dichloromethane, is loaded onto the column.
-
Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a mixture of n-hexane and ethyl acetate.[1]
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.
Experimental Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
High-Performance Liquid Chromatography (HPLC) (Achiral)
For achieving high purity, Reversed-Phase HPLC (RP-HPLC) is a suitable subsequent step.
Protocol:
-
Column: A C18 column is a common choice for the separation of small organic molecules.[2]
-
Mobile Phase: A gradient elution using a mixture of water (A) and an organic solvent like methanol or acetonitrile (B) is typically employed. A buffer, such as ammonium acetate, can be added to the aqueous phase to improve peak shape.[2]
-
Sample Preparation: The partially purified product from column chromatography is dissolved in the initial mobile phase composition.
-
Injection and Elution: The sample is injected onto the column, and the gradient is run to separate the target compound from remaining impurities.
-
Detection: A UV detector is used for monitoring the elution, as the nitroso group exhibits UV absorbance.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Solvent Removal: The solvent is removed, often by lyophilization if the mobile phase is aqueous, to yield the highly purified product.
Data Summary: Achiral Purification Parameters
| Parameter | Flash Column Chromatography | HPLC |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase | n-Hexane/Ethyl Acetate (gradient) | Water (with optional buffer) / Methanol or Acetonitrile (gradient) |
| Detection | TLC with UV visualization | UV Detector |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Given that this compound possesses a chiral center at the oxirane ring, separating its enantiomers is critical for stereospecific studies.
Protocol:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® AD-H), are effective for separating a wide range of enantiomers.[3]
-
Mobile Phase: Normal-phase chromatography with a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol) is commonly used.[3] The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: The purified racemic mixture of this compound is dissolved in the mobile phase.
-
Isocratic Elution: The sample is injected, and an isocratic elution is performed.
-
Detection: A UV detector is used to monitor the separation.
-
Fraction Collection: The two separated enantiomeric peaks are collected individually.
-
Solvent Evaporation: The solvent is carefully evaporated to obtain the enantiomerically pure compounds.
Logical Relationship of Purification Steps
Caption: Overall strategy for the purification and chiral resolution of this compound.
Data Summary: Chiral Separation Parameters
| Parameter | Chiral HPLC |
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel® AD-H) |
| Mobile Phase | n-Hexane / Isopropanol (isocratic) |
| Detection | UV Detector |
Conclusion
The successful purification of this compound is a critical prerequisite for its downstream applications in research and development. The protocols outlined in this document provide a comprehensive framework for achieving high levels of purity for both the racemic mixture and the individual enantiomers. Researchers should optimize the specific conditions, such as mobile phase composition and gradient profiles, to suit their particular instrumentation and sample characteristics. Careful analytical monitoring throughout the purification process is essential to ensure the desired purity and yield.
References
Application Note: HPLC-MS Analysis of Reaction Products from 2-(Nitrosomethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of the reaction products of 2-(Nitrosomethyl)oxirane. Due to its high reactivity and short half-life, this compound is a potent electrophile capable of alkylating biological macromolecules. The primary focus of this protocol is the identification and characterization of adducts formed from the reaction of this compound with nucleobases, which is a critical aspect of its toxicological assessment.
Introduction
This compound is a highly reactive epoxide. Its structure combines the ring strain of an oxirane with the electrophilic nature of a nitrosamine, making it a potent alkylating agent. This compound is known to react with biological nucleophiles, most notably DNA, to form a variety of adducts. The reaction can proceed through two main pathways: alkylation by the methyl group and alkylation by the oxirane ring. Understanding the profile of these reaction products is crucial for toxicological studies and in the development of pharmaceuticals where such reactive intermediates may be formed. This application note describes a robust HPLC-MS method for the separation and identification of the major reaction products of this compound with guanosine, a model for DNA damage.
Reaction Pathway
This compound is a bifunctional alkylating agent. Its reaction with nucleobases like guanine can result in adducts from both the oxirane and the nitrosomethyl moieties. The expected reaction products include those arising from the opening of the epoxide ring and those from the transfer of a methyl group.
Caption: Reaction of this compound with Guanosine.
Experimental Protocols
In Vitro Reaction of this compound with Guanosine
Objective: To generate adducts of this compound with guanosine for HPLC-MS analysis.
Materials:
-
This compound (synthesized in situ or handled with extreme care as a freshly prepared solution)
-
Guanosine
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.22 µm Syringe Filters
Procedure:
-
Prepare a 10 mM solution of guanosine in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 100 mM solution of this compound in acetonitrile.
-
In a microcentrifuge tube, add 500 µL of the guanosine solution.
-
Initiate the reaction by adding 50 µL of the this compound solution to the guanosine solution.
-
Vortex the mixture gently and incubate at 37°C for 1 hour.
-
Quench the reaction by adding 500 µL of ice-cold methanol.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample immediately by HPLC-MS.
HPLC-MS Analysis
Objective: To separate and identify the reaction products.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-40% B
-
15-17 min: 40-95% B
-
17-19 min: 95% B
-
19-20 min: 95-2% B
-
20-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
-
Scan Range: m/z 100-500
-
Data Acquisition: Full scan and targeted MS/MS of expected parent ions.
Experimental Workflow
Caption: HPLC-MS analysis workflow for reaction products.
Data Presentation
The following table summarizes the expected m/z values for the parent compound and its major guanosine adducts. The retention times are estimates and will vary depending on the specific HPLC system and column used.
| Compound Name | Molecular Formula | Molecular Weight (Da) | Expected [M+H]+ (m/z) |
| Guanosine | C₁₀H₁₃N₅O₅ | 283.24 | 284.10 |
| N7-methylguanosine | C₁₁H₁₅N₅O₅ | 297.27 | 298.11 |
| N7-(2-oxoethyl)guanosine | C₁₂H₁₅N₅O₆ | 325.28 | 326.11 |
| 1,N2-ethenoguanosine | C₁₂H₁₃N₅O₅ | 307.26 | 308.10 |
Results and Discussion
The described HPLC-MS method is designed to be a starting point for the analysis of this compound reaction products. The use of a C18 column provides good separation of the relatively polar nucleoside adducts. The gradient elution allows for the separation of the unreacted guanosine from the more hydrophobic adducts.
Positive mode ESI is effective for the ionization of these compounds due to the presence of multiple basic nitrogen atoms. High-resolution mass spectrometry is recommended for accurate mass determination and confirmation of elemental composition. Targeted MS/MS analysis should be performed on the expected parent ions to confirm their identity through fragmentation patterns. For example, a characteristic fragment for all guanosine adducts will be the loss of the ribose sugar (132 Da), resulting in a fragment ion corresponding to the modified guanine base.
Given the high reactivity of this compound, it is unlikely to be observed in the chromatogram unless the reaction is analyzed immediately after initiation. The primary focus of the analysis will be the stable reaction products.
Conclusion
This application note provides a comprehensive protocol for the HPLC-MS analysis of the reaction products of this compound with guanosine. The method is suitable for the identification and characterization of the resulting DNA adducts, which is essential for understanding the toxicological properties of this reactive intermediate. The provided methodologies can be adapted for the analysis of reactions with other nucleophiles or for the screening of similar reactive compounds in drug development and safety assessment.
Application of N-Nitrosomethyl-2-oxoalkylamines in Chemical Carcinogenesis Studies
Disclaimer: The compound "2-(Nitrosomethyl)oxirane" requested in the topic does not appear in the reviewed scientific literature and is likely a misnomer. This document focuses on structurally related and well-studied N-nitrosamines, specifically N-nitrosomethyl(2-oxopropyl)amine (MOP) and N-nitrosomethyl(2-oxobutyl)amine (M-2-OB) , which are potent carcinogens used in experimental models of chemical carcinogenesis.
Application Notes
N-nitrosomethyl-2-oxoalkylamines, such as MOP and M-2-OB, are powerful tools for researchers, scientists, and drug development professionals studying the mechanisms of chemical carcinogenesis and evaluating potential cancer chemopreventive and therapeutic agents. These compounds belong to the broader class of N-nitrosamines, which are known to induce tumors in a wide variety of organs in laboratory animals.
The primary application of these compounds in cancer research is the induction of tumors in animal models, which can then be used to study cancer development, progression, and metastasis. The organ specificity of these carcinogens can be influenced by the animal species, the route of administration, and the specific chemical structure of the nitrosamine. For instance, MOP has been shown to be a potent pancreatic carcinogen in Syrian hamsters, while also inducing tumors in the liver and kidneys.[1] M-2-OB also induces pancreatic adenocarcinomas in Syrian hamsters.
The mechanism of action of these N-nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes. This bioactivation process generates highly reactive electrophilic intermediates, such as alkyldiazonium ions, which can then form covalent adducts with cellular macromolecules, most importantly DNA. The formation of DNA adducts, if not properly repaired by cellular DNA repair mechanisms, can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis.
The study of DNA adducts formed by these compounds provides valuable insights into their genotoxicity and carcinogenic potential. The identification and quantification of specific DNA adducts can serve as biomarkers of exposure and effect.
In the context of drug development, animal models of N-nitrosamine-induced carcinogenesis are invaluable for testing the efficacy of novel anti-cancer drugs and chemopreventive agents. These models allow for the evaluation of a drug's ability to inhibit tumor initiation, promotion, or progression in a whole-organism setting.
Data Presentation
The following tables summarize quantitative data on the carcinogenicity of N-nitrosomethyl(2-oxobutyl)amine (M-2-OB) and N-nitrosomethyl(2-oxopropyl)amine (MOP) in Syrian hamsters.
Table 1: Carcinogenicity of N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB) in Syrian Hamsters
| Dose (mg/kg body weight) | Route of Administration | Sex | Target Organ | Tumor Type | Incidence (%) |
| 2.3 | Subcutaneous | Male | Pancreas | Ductular/Ductal Adenocarcinoma | >90 |
| 4.0 | Subcutaneous | Female | Pancreas | Ductular/Ductal Adenocarcinoma | 67 |
Data from Pour et al., Cancer Research, 1983.
Table 2: Carcinogenicity of N-Nitrosomethyl(2-oxopropyl)amine (MOP) in Syrian Hamsters
| Dose (mg/kg body weight) | Route of Administration | Treatment Schedule | Target Organ(s) | Tumor Type | Incidence (%) |
| 25 | Subcutaneous | Single injection | Pancreas | Ductular Adenoma/Adenocarcinoma | 80 |
| 3.5 | Subcutaneous | Weekly for life | Pancreas | Ductular Adenoma/Adenocarcinoma | 93 |
| 1.75 | Subcutaneous | Weekly for life | Pancreas | Ductular Adenoma/Adenocarcinoma | 87 |
| 0.87 | Subcutaneous | Weekly for life | Pancreas | Ductular Adenoma/Adenocarcinoma | 33 |
| 25 | Subcutaneous | Single injection | Nasal Cavity | Tumors | 40 |
| 3.5 | Subcutaneous | Weekly for life | Nasal Cavity | Tumors | 100 |
| 1.75 | Subcutaneous | Weekly for life | Nasal Cavity | Tumors | 27 |
| 25 | Subcutaneous | Single injection | Liver | Tumors | 7-100 |
| 25 | Subcutaneous | Single injection | Kidneys | Tumors | 7-80 |
Data from Pour et al., Cancer Research, 1981.[1]
Experimental Protocols
Protocol 1: Induction of Pancreatic Cancer in Syrian Hamsters with N-Nitrosomethyl(2-oxopropyl)amine (MOP)
1. Animal Model:
-
Male Syrian golden hamsters, 6-8 weeks old.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard laboratory chow and water ad libitum. All animal procedures must be approved by the institutional animal care and use committee.
2. Carcinogen Preparation and Administration:
-
N-nitrosomethyl(2-oxopropyl)amine (MOP) should be handled with extreme caution in a certified chemical fume hood, as it is a potent carcinogen. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
-
Prepare a stock solution of MOP in sterile saline. For example, to achieve a dose of 25 mg/kg for a 100g hamster, dissolve 2.5 mg of MOP in a suitable volume of saline for subcutaneous injection (e.g., 0.2 ml).
-
For single-dose studies, administer a single subcutaneous injection of MOP (e.g., 25 mg/kg body weight).
-
For chronic studies, administer weekly subcutaneous injections of MOP at the desired dose (e.g., 1.75 or 3.5 mg/kg body weight) for the duration of the study.
3. Monitoring and Tumor Assessment:
-
Monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
The experiment is typically terminated at a predetermined time point (e.g., 20-40 weeks) or when animals become moribund.
-
At necropsy, carefully dissect the pancreas and other organs of interest (liver, kidneys, lungs, nasal cavity).
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[2]
4. Histopathological Analysis:
-
After fixation, tissues are processed, embedded in paraffin, and sectioned at 4-5 µm thickness.[2]
-
Stain the sections with hematoxylin and eosin (H&E) for microscopic examination.[2]
-
A board-certified veterinary pathologist should evaluate the slides to identify and classify preneoplastic and neoplastic lesions according to established criteria.
Protocol 2: Analysis of DNA Adducts by ³²P-Postlabeling Assay
1. DNA Isolation:
-
Isolate high-molecular-weight DNA from target tissues (e.g., pancreas, liver) of animals treated with the N-nitrosamine and from control animals using standard DNA extraction methods (e.g., phenol-chloroform extraction or commercial kits).
2. DNA Digestion:
-
Enzymatically digest the DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
3. Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by methods such as nuclease P1 digestion, which removes normal nucleotides, or by butanol extraction.
4. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
5. Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
6. Detection and Quantification:
-
Visualize the separated DNA adducts by autoradiography.
-
Quantify the level of DNA adducts by excising the radioactive spots from the TLC plate and measuring the radioactivity using liquid scintillation counting or by phosphorimaging analysis.
-
Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of radioactive counts in the adduct spots to the total radioactive counts of all nucleotides.
Mandatory Visualization
Caption: Metabolic activation of N-nitrosamines and induction of carcinogenesis.
Caption: Experimental workflow for a chemical carcinogenesis study.
Caption: Logical progression from N-nitrosamine exposure to carcinogenesis.
References
Troubleshooting & Optimization
How to improve the yield of 2-(Nitrosomethyl)oxirane synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(nitrosomethyl)oxirane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for this compound?
A1: A common and effective strategy involves a two-step process:
-
Synthesis of the precursor: Dehydration of 2-nitro-1-propanol to yield 2-nitropropene.
-
Epoxidation: Oxidation of the electron-deficient double bond of 2-nitropropene to form the oxirane ring.
Q2: Why is the yield of this compound often low?
A2: Low yields can be attributed to several factors:
-
Instability of the precursor: 2-Nitropropene is a lachrymator and can polymerize, especially in the presence of bases.
-
Electron-deficient nature of the alkene: The nitro group withdraws electron density from the double bond, making it less reactive towards common electrophilic epoxidizing agents.
-
Product instability: The final product, this compound, is a small, strained ring with a reactive nitroso group, making it susceptible to decomposition and side reactions.
-
Purification challenges: The product is expected to be volatile and potentially unstable, leading to losses during workup and purification.
Q3: What are the key safety precautions for this synthesis?
A3: This synthesis should be performed in a well-ventilated fume hood. 2-Nitropropene is a potent lachrymator. Nitroolefins can undergo vigorous decomposition, especially during distillation.[1] Eye protection, gloves, and a lab coat are mandatory. Due to the potential instability of the product, it is advisable to work on a small scale initially and to avoid high temperatures during purification.
Troubleshooting Guides
Problem 1: Low Yield in 2-Nitropropene Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Dark, polymeric residue in the reaction flask. | Polymerization of 2-nitropropene.[1] | Ensure the reaction and distillation are carried out under reduced pressure and at the lowest possible temperature to minimize polymerization.[1] Use freshly prepared 2-nitro-1-propanol. |
| Low recovery of distillate. | Incomplete dehydration of 2-nitro-1-propanol. | Increase the molar excess of the dehydrating agent (e.g., phthalic anhydride).[1] Ensure the reaction temperature is sufficient for the dehydration to occur but not so high as to cause decomposition. |
| Product is colored. | Presence of impurities or decomposition products. | Redistill the product under reduced pressure, collecting it in a cooled receiver.[1] |
Problem 2: Low Yield in Epoxidation of 2-Nitropropene
| Symptom | Possible Cause | Suggested Solution |
| Starting material (2-nitropropene) is recovered unchanged. | Insufficient reactivity of the epoxidizing agent. | Use a more reactive epoxidizing agent suitable for electron-deficient alkenes, such as dimethyldioxirane (DMDO) or hydrogen peroxide in an alkaline medium.[2] |
| Formation of multiple unidentified byproducts. | Side reactions of the nitroso group or epoxide ring opening. | Optimize reaction conditions: lower the temperature, use a buffered system to control pH, and minimize reaction time. Consider using a milder oxidant. |
| Low mass balance after workup. | Product volatility and/or instability. | Use a non-aqueous workup if possible. Extract with a low-boiling point solvent and minimize the use of rotary evaporation. Consider direct analysis of the crude reaction mixture by GC-MS if possible. |
| Epoxide ring-opening to form a diol. | Presence of acid or water in the reaction mixture. | Ensure all reagents and solvents are dry. If using hydrogen peroxide, maintain basic conditions to prevent acid-catalyzed ring opening. |
Data Presentation
Table 1: Comparison of Epoxidation Methods for Electron-Deficient Alkenes (Analogous Systems)
| Epoxidizing Agent | Substrate | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) | Reference |
| H₂O₂ | α,β-Unsaturated Ketone | Water | NaOH | 0 - 2 | High | [3][4] |
| Dimethyldioxirane (DMDO) | α,β-Unsaturated Oxime | Acetone/Water | NaHCO₃ | Room Temp | Good | [5] |
| Cyclohexylidenebishydroperoxide | trans-Chalcone | 1,4-Dioxane | KOH | Room Temp | 95 | |
| H₂O₂ | Styrene | Water | MnSO₄ / NaHCO₃ | 40 | 94 | [6] |
Note: The yields presented are for analogous systems and may not be directly transferable to the epoxidation of 2-nitropropene. They serve as a guide for selecting promising reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Nitropropene (Precursor)
This protocol is adapted from the synthesis of 2-nitropropene from 2-nitro-1-propanol.[1]
Materials:
-
2-Nitro-1-propanol
-
Phthalic anhydride
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, add 2-nitro-1-propanol (0.50 mol) and phthalic anhydride (0.65 mol).[1]
-
Assemble a distillation apparatus with a Vigreux column, stillhead, condenser, and receiving flask.
-
Place the reaction flask in an oil bath and apply a vacuum (e.g., 110 mm Hg).
-
Heat the oil bath to 150 °C to melt the phthalic anhydride and form a homogeneous solution.
-
Increase the bath temperature to 180-185 °C to initiate the distillation of 2-nitropropene and water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Separate the organic layer (2-nitropropene) from the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Redistill the product under reduced pressure to obtain pure 2-nitropropene.[1]
Protocol 2: Epoxidation of 2-Nitropropene to this compound
This is a proposed protocol based on the epoxidation of electron-deficient alkenes.
Method A: Using Dimethyldioxirane (DMDO)
Materials:
-
2-Nitropropene
-
Dimethyldioxirane (DMDO) solution in acetone (prepared from Oxone and acetone)[2][7]
-
Anhydrous solvent (e.g., acetone, dichloromethane)
Procedure:
-
Dissolve 2-nitropropene (1.0 mmol) in the chosen anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared and titrated solution of DMDO in acetone (1.1 mmol) dropwise with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully remove the solvent under reduced pressure at low temperature.
-
Purify the crude product by flash chromatography on silica gel using a non-polar eluent system, keeping the temperature low to minimize product decomposition.
Method B: Using Hydrogen Peroxide under Basic Conditions
Materials:
-
2-Nitropropene
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol or other suitable solvent
-
Base (e.g., NaOH, KOH)
Procedure:
-
Dissolve 2-nitropropene (1.0 mmol) in methanol in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled solution of hydrogen peroxide (1.2 mmol) and a catalytic amount of base (e.g., 1 M NaOH) dropwise with vigorous stirring.
-
Maintain the temperature at 0 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature.
-
Purify by low-temperature flash chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dimethyldioxirane - Sciencemadness Wiki [sciencemadness.org]
- 3. Buy 2-Nitro-1-propanol | 2902-96-7 [smolecule.com]
- 4. Sciencemadness Discussion Board - Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 6. US20050222440A1 - Catalytic process for the preparation of epoxides from alkenes - Google Patents [patents.google.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
Optimization of temperature and pressure for 2-(Nitrosomethyl)oxirane reactions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Nitrosomethyl)oxirane. The information is designed to assist in the optimization of reaction parameters, specifically temperature and pressure, and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: As with all epoxide compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn to avoid skin and eye contact.[1][2][3][4] Work should be conducted in a well-ventilated fume hood to minimize inhalation of any volatile components.[2] Given the presence of a nitroso group, which can confer instability and potential mutagenicity to molecules, it is crucial to handle this compound with additional caution. A thorough risk assessment should be completed before beginning any experiment.
Q2: How does the nitrosomethyl group influence the reactivity of the oxirane ring?
A2: The nitrosomethyl group is strongly electron-withdrawing. This electronic effect can influence the reactivity of the epoxide ring in several ways. Electron-withdrawing substituents can polarize the C-O bonds of the epoxide, potentially making the carbon atoms more susceptible to nucleophilic attack.[5] Furthermore, such substituents have been shown to cause an elongation of the C-C bond within the epoxide ring, which can lead to different reaction pathways, such as ring-opening via C-C bond cleavage under certain conditions.[5]
Q3: What is the expected regioselectivity for the ring-opening of this compound?
A3: The regioselectivity of epoxide ring-opening is dependent on the reaction conditions.
-
Under basic or neutral conditions (strong nucleophile): The reaction typically proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide.[6][7][8]
-
Under acidic conditions (weak nucleophile): The reaction mechanism is more complex, having characteristics of both SN1 and SN2 pathways.[9][10] The nucleophile generally attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.[9][10]
Q4: How does temperature generally affect reactions involving this compound?
A4: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, for thermally sensitive compounds like some epoxides and nitroso-containing molecules, excessive temperatures can lead to decomposition and the formation of unwanted side products, thereby reducing the overall yield of the desired product.[11][12] It is crucial to find an optimal temperature that provides a reasonable reaction rate without significant degradation.
Q5: What is the likely effect of pressure on these reactions?
A5: For most solution-phase reactions that do not involve gaseous reactants or a significant change in volume during the transition state, the effect of pressure on the reaction rate is often minimal. However, for reactions with a negative activation volume, such as those involving bond formation and charge development, increasing the pressure can lead to a modest increase in the reaction rate. High-pressure conditions could also influence the selectivity of the reaction, but this is highly system-dependent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect Reaction Temperature: The temperature may be too low, resulting in a very slow reaction rate, or too high, causing decomposition of the starting material or product.[11] 2. Poor Nucleophile: The chosen nucleophile may not be strong enough to open the epoxide ring under the selected conditions. 3. Catalyst Inactivity: If a catalyst is used, it may be inactive or poisoned. | 1. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and stability. Consider starting at a lower temperature and gradually increasing it. 2. Change Nucleophile/Conditions: If using a weak nucleophile, consider switching to acidic conditions to activate the epoxide ring.[8] If using a strong nucleophile, ensure it is freshly prepared and of high purity. 3. Check Catalyst: Use a fresh batch of catalyst. If applicable, ensure the reaction is free from impurities that could poison the catalyst. |
| Formation of Multiple Products/Side Reactions | 1. Suboptimal Temperature: High temperatures can promote side reactions or decomposition.[12] 2. Incorrect Reaction Conditions: The choice of acidic or basic conditions can lead to different products. For example, polymerization can occur under certain catalytic conditions. 3. Presence of Water or Other Impurities: Water can act as a competing nucleophile, leading to the formation of diols. | 1. Lower the Reaction Temperature: Running the reaction at a lower temperature may improve selectivity, even if it requires a longer reaction time. 2. Modify Reaction Conditions: If polymerization is an issue, consider changing the catalyst or solvent. Carefully control the stoichiometry of the reactants. 3. Use Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent unwanted side reactions with water. |
| Reaction Stalls Before Completion | 1. Reagent Degradation: The nucleophile or the this compound may be degrading over the course of the reaction. 2. Product Inhibition: The product of the reaction may be inhibiting the catalyst or reacting with one of the starting materials. 3. Equilibrium: The reaction may be reversible and has reached equilibrium. | 1. Add Reagents in Portions: Consider adding the less stable reagent in portions throughout the reaction. 2. Investigate Product Effects: Analyze the reaction mixture at the point of stalling to identify any potential inhibitory species. 3. Shift Equilibrium: If the reaction is reversible, consider strategies to remove one of the products as it is formed. |
Data on Temperature and Pressure Optimization (Illustrative)
The following tables provide an illustrative summary of the expected qualitative effects of temperature and pressure on the reaction of this compound with a generic nucleophile. Actual quantitative data will be specific to the reaction being studied.
Table 1: Effect of Temperature on Reaction Parameters
| Temperature | Reaction Rate | Product Yield | Selectivity |
| Low | Slow | Potentially high (if given enough time) | Generally high |
| Optimal | Moderate to Fast | Maximum | High |
| High | Very Fast | Decreased due to decomposition | Potentially low due to side reactions |
Table 2: Effect of Pressure on Reaction Parameters
| Pressure | Reaction Rate | Product Yield | Selectivity |
| Atmospheric | Baseline | Baseline | Baseline |
| Moderate | Slight increase (reaction dependent) | Generally unaffected | Generally unaffected |
| High | Moderate increase (reaction dependent) | May be slightly improved | May be altered in some cases |
Experimental Protocols
Generalized Protocol for Nucleophilic Ring-Opening of this compound
This protocol is a general guideline and should be adapted based on the specific nucleophile and reaction being investigated.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
If the nucleophile is a solid, ensure it is dry. If it is a liquid, consider distillation prior to use.
-
-
Reaction Setup:
-
To a stirred solution of this compound in the chosen anhydrous solvent under an inert atmosphere, add the nucleophile (and catalyst, if required) at the desired starting temperature (e.g., 0 °C or room temperature). The addition can be done neat or as a solution in the reaction solvent.
-
If the reaction is exothermic, maintain the desired temperature using a cooling bath.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture appropriately. For example, if the reaction is under basic conditions, a mild acidic wash may be necessary. If under acidic conditions, a basic wash may be required.
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
-
-
Characterization:
-
Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for this compound reactions.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. entropyresins.com [entropyresins.com]
- 2. prosetepoxy.com [prosetepoxy.com]
- 3. epoxy-europe.eu [epoxy-europe.eu]
- 4. artline-resin.eu [artline-resin.eu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. pp.bme.hu [pp.bme.hu]
Strategies to prevent the decomposition of 2-(Nitrosomethyl)oxirane during synthesis.
Technical Support Center: Synthesis of 2-(Nitrosomethyl)oxirane
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The molecule contains two highly reactive functional groups:
-
N-nitroso group: N-nitroso compounds are notoriously unstable and can be sensitive to heat, light, and acidic or basic conditions.[1][2][3] Decomposition can lead to the release of nitrogen oxides.
-
Oxirane (epoxide) ring: This three-membered ring is highly strained and susceptible to ring-opening reactions.[4][5] The presence of an adjacent electron-withdrawing nitroso group can further increase the ring's reactivity towards nucleophiles.[6][7]
Q2: What are the likely decomposition pathways for this compound?
A2: Several decomposition pathways are plausible:
-
Acid-catalyzed denitrosation: In the presence of acid, the nitroso group can be protonated and subsequently cleaved, releasing nitrous acid and the corresponding amine.[1][3]
-
Thermal/Photolytic Decomposition: N-nitroso compounds can undergo homolytic cleavage upon exposure to heat or UV light, generating radical species.[3]
-
Base-catalyzed hydrolysis: Basic conditions can promote nucleophilic attack on the carbonyl-like carbon of the nitroso group or catalyze hydrolysis.[2]
-
Epoxide Ring-Opening: The strained epoxide ring can be opened by acids, bases, or nucleophiles, leading to diol formation or other addition products.[5]
Q3: What are the ideal storage conditions for this compound?
A3: Based on the instability of related compounds, the ideal storage conditions would be:
-
Temperature: Store at low temperatures (e.g., -20°C or -80°C).
-
Light: Protect from light by using amber vials or wrapping containers in foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH: Ensure the storage medium is neutral and free of acidic or basic contaminants.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of the desired product. | 1. Decomposition of the product under reaction conditions. 2. Unfavorable reaction equilibrium. 3. Instability of the starting primary amine precursor. | 1. Strictly control the temperature to be as low as possible. 2. Maintain a neutral or slightly basic pH using a buffer. 3. Perform the reaction under an inert atmosphere. 4. Use a milder nitrosating agent.[8] |
| Formation of a brown/black tar-like substance. | Extensive decomposition and polymerization of the target compound or starting materials. | 1. Immediately lower the reaction temperature. 2. Ensure efficient stirring to prevent localized heating. 3. Check the purity of reagents and solvents for contaminants. |
| Gas evolution from the reaction mixture. | Decomposition of the N-nitroso compound, potentially releasing nitrogen (N₂) or nitric oxide (NO). Primary nitrosamines are particularly unstable and can decompose to form a diazonium intermediate, which then releases N₂.[9][10] | 1. CAUTION: This can indicate a runaway reaction. Ensure the reaction is performed in a well-ventilated fume hood. 2. Lower the temperature immediately. 3. If possible, quench the reaction with a suitable agent. |
| Product decomposes during purification. | The compound is likely thermally labile or unstable on common chromatography media like silica gel.[11] | 1. Purification Method: Avoid high temperatures. If distillation is necessary, use high-vacuum distillation to lower the boiling point.[12][13][14][15] 2. Chromatography: Test for stability on a small amount of silica or alumina before performing column chromatography.[11] Consider using a deactivated stationary phase or alternative purification methods like crystallization or preparative TLC at low temperatures.[16] |
Experimental Protocols & Methodologies
Hypothetical Synthesis: Nitrosation of 2-(Aminomethyl)oxirane
This protocol is a hypothetical procedure based on standard methods for the nitrosation of primary amines.[10][17] Extreme caution is advised.
Objective: To synthesize this compound by nitrosation of 2-(aminomethyl)oxirane.
Reagents:
-
2-(Aminomethyl)oxirane (starting material)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(aminomethyl)oxirane in the chosen aprotic solvent and cool the solution to -10°C to 0°C in an ice-salt bath.
-
In a separate flask, prepare a solution of sodium nitrite in water and cool it to 0°C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution while maintaining the temperature below 0°C.
-
Concurrently, add dilute hydrochloric acid dropwise to keep the reaction mixture slightly acidic (pH 3-4), which is necessary for the formation of the nitrosating agent, nitrous acid (HNO₂).[10]
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure at a low temperature (<25°C).
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for the synthesis of unstable compounds.
Potential Decomposition Pathways
Caption: Key factors leading to the decomposition of this compound.
References
- 1. The chemistry of nitroso-compounds. Part IX. General acid catalysed decomposition of N-nitroso-2-pyrrolidone, an example of amide hydrolysis via SN2 displacement on the N-conjugate acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 9. Decomposition of S-nitrosocysteine via S- to N-transnitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ch22: Nitrosation of amines [chem.ucalgary.ca]
- 11. Troubleshooting [chem.rochester.edu]
- 12. US4990222A - Process for the purification of thermolabile compounds by distillation - Google Patents [patents.google.com]
- 13. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 14. US4323431A - Purification of compounds having high melting point - Google Patents [patents.google.com]
- 15. byjus.com [byjus.com]
- 16. moravek.com [moravek.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A troubleshooting guide for common issues in 2-(Nitrosomethyl)oxirane experiments.
Welcome to the technical support center for experiments involving 2-(Nitrosomethyl)oxirane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis, handling, and reaction of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues.
Synthesis Issues
Question 1: I am experiencing a low yield during the synthesis of this compound. What are the potential causes and solutions?
Answer: Low yields in the synthesis of oxiranes, and particularly those with sensitive functional groups like a nitrosomethyl group, can stem from several factors. The primary areas to investigate are the reaction conditions, the stability of the starting materials, and the workup procedure.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The highly strained oxirane ring is susceptible to opening under both acidic and basic conditions.[1][2][3] The nitrosomethyl group can also be sensitive to the reaction environment. Ensure that the pH of your reaction mixture is controlled. If using a base for epoxidation, avoid excessively harsh bases or high temperatures that could lead to decomposition or polymerization.
-
Reagent Purity: The purity of your starting materials, especially the alkene precursor and the epoxidizing agent (e.g., a peroxy acid like m-CPBA), is crucial.[2] Impurities can interfere with the reaction or catalyze side reactions. Use freshly purified reagents whenever possible.
-
Workup Losses: The product may be lost during the workup phase. This compound could be volatile or partially soluble in the aqueous layer.[4][5] Check all phases of your workup, including the aqueous washes and the solvent from the rotovap trap, for your product.[4][5]
Troubleshooting Workflow for Low Yield:
References
Technical Support Center: Analysis and Characterization of Byproducts in 2-(Nitrosomethyl)oxirane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(nitrosomethyl)oxirane. The information is based on available literature and established principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound, also known as 1-(N-nitrosomethylamino)oxirane, is a highly reactive epoxide. Its significance lies in its bifunctional nature, possessing both an electrophilic oxirane ring and a reactive nitrosamine group. This dual reactivity makes it a potent alkylating agent capable of modifying biological macromolecules, such as DNA, through multiple pathways.
Q2: What are the primary reaction byproducts observed with this compound?
When reacting with nucleobases, such as in DNA, this compound can form a variety of adducts. These byproducts arise from reactions at both the oxirane and the nitrosomethyl moieties. Key identified byproducts include:
-
From the oxirane moiety: N7-(2-oxoethyl)guanine and N2,3-ethenoguanine.
-
From the nitrosomethyl moiety: N7-methylguanine.
-
From a combined reaction: 1,N6-ethenoadenosine.[1]
Q3: How stable is this compound in solution?
This compound is highly unstable in neutral aqueous solutions. It has a reported half-life of less than 5 seconds at neutral pH and 23°C.[1] This high reactivity necessitates its in situ generation or immediate use after synthesis.
Q4: What are the main challenges in working with this compound?
The primary challenges include its high reactivity, instability, and potential mutagenicity. Its short half-life in neutral buffers makes it difficult to isolate and characterize directly. Experiments often require careful planning to ensure the compound is generated in the presence of the target molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of desired product | 1. Degradation of this compound: The compound is highly unstable in neutral aqueous solutions. 2. Inefficient epoxidation: The synthesis of the oxirane from its precursor may be incomplete. | 1. Generate this compound in situ in the presence of the target substrate. 2. If generating prior to use, ensure rapid handling and use in a suitable aprotic solvent at low temperatures. 3. Optimize the epoxidation reaction conditions (e.g., temperature, reaction time, stoichiometry of the oxidizing agent). |
| Presence of multiple unexpected byproducts | 1. Hydrolysis of the epoxide: The oxirane ring can open upon reaction with water. 2. Side reactions of the nitrosamine group: The nitrosamine moiety can undergo various decomposition pathways. 3. Reaction with buffer components: Nucleophilic components of the reaction buffer may react with the epoxide. | 1. Perform reactions under anhydrous conditions where possible. 2. Use non-nucleophilic buffers if an aqueous system is required. 3. Analyze reaction components to identify and eliminate sources of competing nucleophiles. |
| Difficulty in characterizing reaction products | 1. Low abundance of adducts: The formation of specific byproducts may be a minor pathway. 2. Complex reaction mixture: The presence of multiple byproducts can complicate analysis. | 1. Employ sensitive analytical techniques such as LC-MS/MS for detection and quantification.[2] 2. Use immunoaffinity purification methods to enrich for specific adducts.[3] 3. Synthesize authentic standards of expected byproducts for comparison. |
| Inconsistent experimental results | 1. Variability in the purity of starting materials: Impurities in the precursor to this compound can lead to side reactions. 2. Inconsistent reaction conditions: Small variations in temperature, pH, or reaction time can significantly impact the outcome due to the high reactivity of the compound. | 1. Ensure the purity of the starting N-nitroso-N-methylvinylamine. 2. Maintain strict control over all reaction parameters. The use of automated reaction systems can improve reproducibility. |
Quantitative Data on Byproduct Formation
Due to the limited availability of precise quantitative data in the literature, the following table provides an illustrative summary of the types of adducts formed in the reaction of this compound with DNA, as identified in qualitative studies.[1]
| Byproduct/Adduct | Originating Moiety | Site of Modification (in DNA) | Analytical Method(s) for Detection |
| N7-methylguanine | Nitrosomethyl | N7 of Guanine | HPLC, Mass Spectrometry |
| N7-(2-oxoethyl)guanine | Oxirane | N7 of Guanine | HPLC, Mass Spectrometry |
| N2,3-ethenoguanine | Oxirane | N2 and N3 of Guanine | HPLC with fluorescence detection, Mass Spectrometry[4] |
| 1,N6-ethenoadenine | Combined | N1 and N6 of Adenine | HPLC with fluorescence detection, Mass Spectrometry |
Experimental Protocols
1. Synthesis of 1-(N-Nitrosomethylamino)oxirane
This protocol is based on the synthesis described by Okazaki et al. (1993).[1]
-
Precursor: N-nitroso-N-methylvinylamine
-
Oxidizing Agent: Dimethyldioxirane (DMDO) in acetone.
-
Procedure: A solution of N-nitroso-N-methylvinylamine is treated with a solution of dimethyldioxirane in acetone. The reaction is typically carried out at low temperatures (e.g., 0°C) to minimize the degradation of the product. Due to its instability, the resulting 1-(N-nitrosomethylamino)oxirane solution is used immediately in subsequent reactions.
2. Analysis of DNA Adducts by LC-MS/MS
-
DNA Hydrolysis: DNA treated with this compound is enzymatically hydrolyzed to individual nucleosides or nucleobases.
-
Chromatographic Separation: The hydrolysate is injected onto a reverse-phase HPLC column to separate the different adducts from the unmodified nucleosides/bases.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The adducts are identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.[2]
Visualizations
Caption: Workflow for byproduct analysis.
Caption: Byproduct formation pathways.
References
- 1. N-nitroso-N-methylvinylamine: reaction of the epoxide with guanyl and adenyl moieties to yield adducts derived from both parts of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the DNA adduct N2,3-ethenoguanine using liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNAmod: N2,3-ethenoguanine [dnamod.hoffmanlab.org]
- 4. Detection of N2,3-ethanoguanine in DNA after treatment with chloroacetaldehyde in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to enhance the stability of 2-(Nitrosomethyl)oxirane in different solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-(Nitrosomethyl)oxirane in different solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading very rapidly. What is the expected stability?
A1: this compound is a highly reactive and unstable compound. In an aqueous buffer at neutral pH (pH 7) and 23°C, it has a half-life of less than 5 seconds. Its stability is significantly influenced by the solvent, temperature, and pH.
Q2: Which type of solvent is recommended for short-term storage or use of this compound?
A2: Anhydrous, aprotic solvents are recommended to minimize degradation. Protic solvents, especially water, can react with the epoxide ring, leading to rapid decomposition. Polar aprotic solvents that are not prone to reaction with epoxides may offer the best balance of solubility and stability.
Q3: How does pH affect the stability of this compound?
A3: The stability of N-nitroso compounds is highly pH-dependent. Both strongly acidic and alkaline conditions are likely to accelerate the degradation of the N-nitroso group. While specific data for this compound is limited, N-nitroso compounds often exhibit their greatest stability in slightly acidic conditions (around pH 4-5). However, the epoxide ring is susceptible to acid-catalyzed opening, creating a complex stability profile. It is crucial to perform preliminary stability tests at your desired pH.
Q4: Can I store solutions of this compound?
A4: Due to its high reactivity, long-term storage of this compound in any solvent is not recommended. It is best to prepare fresh solutions immediately before use. If short-term storage is unavoidable, it should be in a suitable anhydrous aprotic solvent at low temperatures (e.g., -20°C or -80°C) in an inert atmosphere.
Q5: Are there any materials I should avoid when working with this compound?
A5: Yes. Avoid contact with iron and copper-containing alloys, as they can catalyze the decomposition of epoxides. Glass and stainless steel are generally preferred materials for handling and storage.
Q6: What are the primary degradation pathways for this compound?
A6: The degradation can occur at two primary sites: the epoxide ring and the N-nitroso group. The epoxide ring is susceptible to nucleophilic attack, which is enhanced in the presence of protic solvents or under acidic/basic conditions. The N-nitroso group can undergo decomposition, particularly in the presence of light or at non-optimal pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of starting material immediately after dissolution. | The chosen solvent is too reactive (e.g., protic solvents like water, methanol). | Switch to an anhydrous, polar aprotic solvent such as acetonitrile, acetone, or tetrahydrofuran (THF). Ensure the solvent is of high purity and low water content. |
| Inconsistent results between experiments. | The stability of the compound is being affected by variations in ambient conditions (light, temperature) or solvent quality. | Standardize experimental conditions. Protect the solution from light by using amber vials or covering the container with aluminum foil. Control the temperature of the solution. Use fresh, high-purity solvents for each experiment. |
| Formation of unexpected byproducts. | The pH of the reaction medium is promoting side reactions or degradation. | If possible, adjust the pH of the medium. For N-nitroso compounds, a slightly acidic pH may enhance stability, but the effect on the epoxide must be considered. Buffer the solution if pH control is critical, but be aware that buffer components may also react with the epoxide. |
| Discoloration of the solution. | This may indicate decomposition of the epoxide. | While challenging for this highly reactive compound, for general epoxide stability, the addition of a very small amount of a peroxide inhibitor like di-tertiary butyl peroxide could be explored, though its compatibility with the N-nitroso group would need to be verified.[1] |
Quantitative Data on Solvent Effects
| Solvent Class | Examples | Expected Stability | Reasoning |
| Polar Protic | Water, Methanol, Ethanol | Very Low | Protic solvents can act as nucleophiles and acids/bases, promoting the opening of the epoxide ring. |
| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Moderate to Low | Generally more inert towards the epoxide ring than protic solvents. Stability will depend on the specific solvent's reactivity and purity. |
| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | May offer an inert environment, but solubility of the polar this compound could be a limiting factor. |
Experimental Protocols
Protocol 1: Preparation and Short-Term Handling of this compound Solution
-
Solvent Preparation: Use only fresh, anhydrous, high-purity aprotic solvents. If necessary, distill the solvent over a suitable drying agent and store it under an inert atmosphere (e.g., argon or nitrogen).
-
Weighing: Weigh the required amount of this compound in a clean, dry glass vial under an inert atmosphere if possible.
-
Dissolution: Add the pre-chilled (-20°C) anhydrous aprotic solvent to the vial. Mix gently until dissolved. Keep the solution cold and protected from light at all times.
-
Immediate Use: Use the freshly prepared solution immediately for your experiment. Do not store the solution.
Protocol 2: Monitoring the Stability of this compound by HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the desired anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Incubation: Aliquot the stock solution into several amber HPLC vials. Keep one vial as the time-zero sample and place the others under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
HPLC Analysis:
-
Immediately inject the time-zero sample into a calibrated HPLC system.
-
Use a suitable reversed-phase column (e.g., C18).
-
Employ a mobile phase gradient appropriate for separating the parent compound from its potential degradation products (e.g., a water/acetonitrile gradient).
-
Use a UV detector set to a wavelength appropriate for the N-nitroso chromophore (typically around 230-240 nm).
-
-
Data Collection: Inject samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes) and record the peak area of the this compound.
-
Data Analysis: Plot the percentage of the remaining this compound against time to determine its stability under the tested conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors that influence the stability of this compound.
References
Selection and optimization of catalysts for 2-(Nitrosomethyl)oxirane synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and optimization of catalysts for the synthesis of 2-(nitrosomethyl)oxirane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using dimethyldioxirane (DMDO) as the oxidizing agent.
| Question ID | Question | Possible Causes & Solutions |
| TG-001 | Low or no yield of this compound. | 1. Inactive or Decomposed DMDO Solution: - Cause: Dimethyldioxirane (DMDO) is unstable and decomposes over time, especially when exposed to light or elevated temperatures.[1] - Solution: Always use a freshly prepared and titrated DMDO solution. Store the solution at low temperatures (-10 to -20 °C) in the dark.[1] Verify the concentration of the DMDO solution via titration (e.g., with thioanisole) immediately before use.[2][3]2. Impure Substrate (N-nitroso-N-methylvinylamine): - Cause: Impurities in the starting material can interfere with the epoxidation reaction. - Solution: Purify the N-nitroso-N-methylvinylamine substrate before use, for example, by distillation or chromatography. Confirm purity using analytical techniques like NMR or GC-MS.3. Sub-stoichiometric Amount of DMDO: - Cause: An insufficient amount of the oxidizing agent will lead to incomplete conversion of the starting material. - Solution: Ensure an accurate concentration of the DMDO solution is determined and use a slight excess (e.g., 1.1-1.5 equivalents) for the reaction.4. Inappropriate Reaction Temperature: - Cause: While the reaction is often performed at low temperatures to maintain DMDO stability, excessively low temperatures may slow the reaction rate significantly. Conversely, high temperatures can decompose both the reactant and the product.[4] - Solution: Start the reaction at a low temperature (e.g., -20°C to 0°C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature profile. |
| TG-002 | Formation of multiple byproducts. | 1. Decomposition of the Product: - Cause: this compound is a strained and potentially unstable molecule. The presence of acid or base traces can catalyze ring-opening or rearrangement reactions.[5] - Solution: Ensure all glassware is thoroughly dried and the reaction is run under neutral conditions. Use an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components. Work up the reaction mixture promptly upon completion.2. Side Reactions of the Nitroso Group: - Cause: The nitroso group can undergo various side reactions, such as dimerization or reaction with the solvent or impurities.[5] - Solution: Use high-purity, non-reactive solvents. Maintain a sufficiently dilute reaction mixture to minimize intermolecular side reactions.3. Over-oxidation: - Cause: A large excess of DMDO or prolonged reaction times might lead to the oxidation of other functional groups or the product itself. - Solution: Use a controlled amount of DMDO and monitor the reaction closely. Quench the reaction as soon as the starting material is consumed. |
| TG-003 | Difficulty in isolating the product. | 1. Product Volatility: - Cause: Small oxirane molecules can be volatile, leading to loss of product during solvent removal. - Solution: Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature during solvent removal. Alternatively, for small-scale reactions, extract the product into a suitable solvent and use the solution directly for the next step if possible.2. Product Instability on Silica Gel: - Cause: The acidic nature of standard silica gel can cause the decomposition of epoxides. - Solution: If purification by column chromatography is necessary, use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. It is often preferable to use the crude product directly if it is sufficiently pure. |
| TG-004 | Inconsistent reaction times. | 1. Variation in DMDO Concentration: - Cause: As mentioned in TG-001, the actual concentration of DMDO can vary between preparations. - Solution: Standardize the DMDO preparation and titration protocol to ensure consistent batches.2. Temperature Fluctuations: - Cause: Poor temperature control can lead to variable reaction rates. - Solution: Use a cryostat or a well-insulated ice/salt bath to maintain a stable reaction temperature. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What is the primary method for synthesizing this compound? | The most commonly cited method is the epoxidation of N-nitroso-N-methylvinylamine using a solution of dimethyldioxirane (DMDO) in acetone.[6] DMDO is a powerful yet mild oxidizing agent that effectively converts the alkene functionality into an epoxide.[1] |
| FAQ-002 | Are there catalytic alternatives to using a stoichiometric amount of DMDO? | While the DMDO method is well-documented for this specific synthesis, catalytic epoxidation of electron-deficient alkenes is an active area of research.[7] Potential catalytic systems could involve: - Metal-based catalysts: Transition metal complexes of tungsten, manganese, or rhenium with hydrogen peroxide as the terminal oxidant have shown efficacy for epoxidizing various alkenes.[8] - Organocatalysts: Chiral ketones can be used in catalytic amounts with a stoichiometric oxidant like Oxone to generate dioxiranes in situ for epoxidation.[9] The suitability of these catalysts for N-nitroso-N-methylvinylamine would require experimental validation. |
| FAQ-003 | What are the main safety concerns when synthesizing this compound? | There are two primary safety concerns: 1. N-Nitroso Compounds: The starting material and the product are N-nitroso compounds, which are a class of potent carcinogens.[10] All handling of these materials should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and a lab coat.[11] 2. Dimethyldioxirane (DMDO): DMDO is a volatile and potentially explosive peroxide.[2] It should be handled with care, avoiding high temperatures and contact with metals. Always use a safety shield during its preparation and use. |
| FAQ-004 | How can I monitor the progress of the epoxidation reaction? | The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene spot. Gas chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the consumption of the reactant and the formation of the product. 1H NMR spectroscopy can be used to check for the disappearance of the vinyl protons of the starting material and the appearance of the characteristic epoxide protons in the product. |
| FAQ-005 | What is the expected stability and storage recommendation for this compound? | This compound is expected to be a highly reactive and potentially unstable compound due to the strained epoxide ring and the presence of the nitroso group.[6] It is recommended to use the product immediately after synthesis. If short-term storage is necessary, it should be stored as a dilute solution in a non-reactive solvent at low temperatures (e.g., -20°C or below) in the dark and under an inert atmosphere. |
Catalyst Selection and Performance Data
Table 1: Performance of Catalytic Systems on Model Electron-Deficient Alkenes
| Catalyst System | Oxidant | Model Substrate | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Vanadium(IV) complex | H₂O₂ | Cyclohexene | 80 | - | 66 | - | [12] |
| Divanadium-substituted phosphotungstate | H₂O₂ | Allyl acetate | - | - | - | High | [13] |
| Hydrotalcite | H₂O₂ | Electron-deficient alkenes | - | - | High | High | [7] |
| Polymer-supported Mo(VI) complex | TBHP | 1,7-octadiene | 74 | 3.6 | - | 66 (Yield) | [14] |
| Polystyrene-supported Mo(VI) complex | TBHP | 1-hexene | 70 | - | - | High | [15] |
Note: TBHP = tert-Butyl hydroperoxide. The data presented is for model substrates and not this compound. Performance will vary with the specific substrate.
Experimental Protocols
Protocol 1: Preparation of Dimethyldioxirane (DMDO) Solution (ca. 0.07 M in Acetone)
This protocol is adapted from established literature procedures.[3]
Materials:
-
Acetone
-
Distilled water
-
Sodium bicarbonate (NaHCO₃)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
1 L round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator with a bump trap and receiving flask cooled to -78°C (dry ice/acetone bath)
-
Graduated cylinder
Procedure:
-
Combine 30 mL of acetone, 20 mL of distilled water, and 24 g of NaHCO₃ in a 1 L round-bottom flask.
-
Cool the mixture in an ice bath with magnetic stirring for 20 minutes.
-
Stop stirring and add 25 g of Oxone® in a single portion.
-
Stir the resulting slurry vigorously for 15 minutes in the ice bath.
-
Remove the stir bar and attach the flask to a rotary evaporator. The receiving flask should be cooled to -78°C.
-
Apply a vacuum and rotate the flask to distill the DMDO/acetone solution. Collect the pale yellow distillate in the cold receiving flask.
-
Transfer the collected solution to a graduated cylinder to measure the volume.
-
Dry the solution over anhydrous Na₂SO₄, then filter.
-
The concentration of the DMDO solution must be determined by titration (e.g., with thioanisole followed by ¹H NMR analysis) before use.[3] The solution should be used immediately or stored at -20°C in the dark for a short period.
Protocol 2: Synthesis of this compound
This protocol is based on the reaction described by Okazaki et al.[6]
Materials:
-
N-nitroso-N-methylvinylamine
-
Freshly prepared and titrated DMDO solution in acetone
-
Anhydrous solvent (e.g., acetone or dichloromethane)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., -20°C)
Procedure:
-
Dissolve N-nitroso-N-methylvinylamine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -20°C in a low-temperature bath.
-
Slowly add the freshly titrated DMDO solution (1.1-1.2 equivalents) dropwise to the stirred solution of the substrate.
-
Monitor the reaction progress by TLC or GC. The reaction is typically fast.
-
Once the starting material is consumed, the reaction mixture can be used directly for subsequent steps, or the product can be isolated.
-
For isolation, allow the mixture to warm to room temperature and remove the solvent under reduced pressure at low temperature. The crude product should be used immediately due to its potential instability.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Dimethyldioxirane - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. N-nitroso-N-methylvinylamine: reaction of the epoxide with guanyl and adenyl moieties to yield adducts derived from both parts of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. mdpi.com [mdpi.com]
- 13. Efficient Epoxidation of Electron‐Deficient Alkenes with Hydrogen Peroxide Catalyzed by [γ‐PW<sub>10</sub>O<sub>38</sub… [ouci.dntb.gov.ua]
- 14. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo( vi ) complex via response surface methodolog ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00461A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Validation of 2-(Nitrosomethyl)oxirane: A Comparative Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative biological activity of 2-(Nitrosomethyl)oxirane, a molecule combining the structural features of a nitroso compound and an oxirane ring. Due to the limited direct experimental data on this compound, this document extrapolates its likely mechanism of action based on the well-established activities of related chemical entities. It is hypothesized that this compound functions as a DNA alkylating agent, a class of compounds pivotal in cancer chemotherapy.
This guide will compare the inferred cytotoxic potential of this compound with established alkylating agents, providing a framework for its in vitro validation. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate the design of robust preclinical studies.
Comparative Analysis of Alkylating Agents
Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[1] The table below summarizes the in vitro cytotoxicity of two widely used alkylating agents, Cyclophosphamide and Melphalan, across different cancer cell lines. This data serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Cyclophosphamide | MCF-7 (Breast Cancer) | MTT Assay | 100-500 | [2] |
| Raji (Burkitt's Lymphoma) | Clonogenic Assay | ~10 | [3][4] | |
| SCC-25 (Squamous Cell Carcinoma) | Clonogenic Assay | >1000 | [4] | |
| Melphalan | Raji (Burkitt's Lymphoma) | Clonogenic Assay | ~1 | [3][4] |
| SCC-25 (Squamous Cell Carcinoma) | Clonogenic Assay | ~10 | [4] |
Note: The IC50 values for Cyclophosphamide can vary significantly as it requires metabolic activation, which may not be fully efficient in all in vitro systems.[5]
Experimental Protocols for In Vitro Validation
To ascertain the biological activity of this compound, a series of in vitro assays are recommended. The following are detailed protocols for fundamental experiments to assess its cytotoxic and DNA-damaging potential.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference alkylating agents (e.g., Melphalan) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The Comet assay is a sensitive technique for the detection of DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Treatment: Treat cells in suspension or as an adherent layer with varying concentrations of this compound and a positive control (e.g., a known DNA-damaging agent like hydrogen peroxide or an established alkylating agent) for a defined period.
-
Cell Embedding: Mix a low density of treated cells with low-melting-point agarose and spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding (for single-strand breaks): Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
Signaling Pathways and Experimental Workflow
The biological activity of alkylating agents is intrinsically linked to the cellular DNA damage response (DDR). Understanding these pathways is crucial for interpreting experimental results.
DNA Damage Response Pathway
The diagram below illustrates a simplified signaling cascade initiated by DNA alkylation. DNA damage is recognized by sensor proteins, which in turn activate transducer kinases like ATM and ATR. These kinases phosphorylate a multitude of downstream effector proteins, leading to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[1][8]
References
- 1. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 2. Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(Nitrosomethyl)oxirane Cross-Reactivity with Biological Macromolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity of 2-(nitrosomethyl)oxirane with biological macromolecules, juxtaposed with data from structurally related and well-characterized compounds such as glycidamide and various N-nitrosamines. Due to the limited direct experimental data on this compound, this guide extrapolates its potential reactivity based on the known chemical properties of its constituent functional groups: an epoxide ring and a nitrosamine moiety.
Introduction to this compound Reactivity
This compound is a bifunctional electrophile. The epoxide group is susceptible to nucleophilic attack, leading to ring-opening and the formation of stable covalent adducts with macromolecules.[1] The nitrosamine group, upon metabolic activation, can also generate highly reactive species capable of alkylating DNA and proteins.[2][3] This dual reactivity suggests a high potential for cross-reactivity with and modification of critical cellular components like DNA and proteins, which can lead to genotoxicity and cytotoxicity.
Comparison of DNA Adduct Formation
Epoxides are known to be alkylating agents that react with nucleophilic centers in DNA, primarily at the N7 position of guanine and the N3 position of adenine.[4][5] N-nitrosamines, after metabolic activation, can also lead to the formation of DNA adducts, with N7-methylguanine being a common product.[6]
Below is a comparative table summarizing DNA adduct data for glycidamide, a simple epoxide, and N-Nitrosodimethylamine (NDMA), a simple nitrosamine. It is anticipated that this compound would form a spectrum of adducts reflecting both epoxide and nitrosamine reactivity.
| Compound | Macromolecule | Adduct Type | Adduct Level (adducts / 10⁸ nucleotides) | Tissue/System | Reference |
| Glycidamide | DNA | N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) | ~2000 | Adult Mouse Liver, Lung, Kidney | [7] |
| Glycidamide | DNA | N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade) | ~20 | Adult Mouse Liver, Lung, Kidney | [7] |
| N-Nitrosodimethylamine (NDMA) | DNA | N7-methylguanine (N7-Me-Gua) | Varies with dose and time | Rat Liver | [3] |
| N-Nitrosodiethylamine (NDEA) | DNA | O⁴-ethylthymidine (O⁴-Et-Thd) | 0.5–140 | Human Liver | [8] |
Comparison of Protein Adduct Formation
Both epoxides and metabolites of nitrosamines can react with nucleophilic amino acid residues in proteins, such as cysteine and the N-terminal valine of hemoglobin.[4] These protein adducts can serve as biomarkers of exposure and may also contribute to cellular toxicity by altering protein function.
| Compound | Macromolecule | Adduct Type | Analytical Method | Reference |
| Glycidamide | Hemoglobin | N-(2-carboxy-2-hydroxyethyl)valine | Mass Spectrometry | [4] |
| Glycidamide | Proteins | S-(2-carboxy-2-hydroxyethyl)cysteine | Mass Spectrometry | [4] |
| Various Aldehydes and Isocyanates | Hemoglobin | N-terminal valine adducts | Gas Chromatography/Mass Spectrometry | [9] |
Experimental Protocols
In Vitro DNA Adduct Formation Assay
Objective: To determine the potential of this compound to form adducts with DNA in a cell-free system.
Methodology:
-
Incubate this compound at varying concentrations with calf thymus DNA in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.
-
After incubation, precipitate the DNA using cold ethanol to remove unreacted compound.
-
Hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify any modified nucleosides (DNA adducts).[7]
-
Use authentic standards of expected adducts, if available, for confirmation and quantification.
Cell-Based Protein Adduct Detection
Objective: To identify and quantify protein adducts of this compound in a cellular context.
Methodology:
-
Treat a relevant cell line (e.g., HepG2 human liver cancer cells) with this compound at non-cytotoxic concentrations for a specified time.
-
Lyse the cells and isolate total protein.
-
For hemoglobin adducts, isolate hemoglobin from red blood cells.
-
Digest the protein samples into peptides using trypsin ("bottom-up" proteomics approach).[8]
-
Analyze the peptide mixture by LC-MS/MS to identify peptides with mass shifts corresponding to the addition of the this compound moiety.[8][10]
-
Tandem MS (MS/MS) fragmentation of the modified peptides can pinpoint the specific amino acid residue that has been adducted.
Visualization of Cellular Response Pathways
The formation of DNA adducts by agents like this compound is expected to trigger the DNA Damage Response (DDR) pathway. This complex signaling network is crucial for maintaining genomic integrity.
Caption: DNA damage response pathway initiated by this compound.
The formation of DNA adducts is recognized by sensor proteins, primarily the ATM and ATR kinases.[3][6][11] These kinases then phosphorylate and activate a cascade of downstream proteins, including the tumor suppressor p53.[2][4][12] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death).[4][9]
Experimental Workflow for Cross-Reactivity Investigation
The following diagram outlines a logical workflow for a comprehensive investigation into the cross-reactivity of this compound.
References
- 1. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATM and ATR signaling at a glance | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 7. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hesiglobal.org [hesiglobal.org]
- 9. mdpi.com [mdpi.com]
- 10. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester: a potential role for antioxidant/electrophilic response-element signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 2-(Nitrosomethyl)oxirane: A Comparative Guide to its Hypothesized Reactivity and Safer Methylating Alternatives
For researchers, scientists, and drug development professionals, the choice of a methylating agent is critical, balancing reactivity with safety and stability. This guide evaluates the hypothesized efficacy of 2-(Nitrosomethyl)oxirane in various reaction media, a compound of limited documented use due to its inherent instability. In the absence of direct experimental data for this reagent, we present a comparison with established, safer alternatives, supported by experimental data and protocols. This guide will explore the theoretical reactivity of this compound based on the known chemistry of epoxides and N-nitroso compounds, and provide a practical comparison with commonly used methylating agents.
The N-nitrosomethyl group in this compound suggests its potential as a methylating agent, likely proceeding through the formation of a diazonium-like intermediate. However, the high reactivity and inherent instability of related N-nitroso-epoxides, such as 1-(N-nitrosomethylamino)oxirane which has a half-life of less than five seconds in a neutral aqueous buffer, severely limits its practical application and explains the absence of experimental data in different reaction media.
This guide, therefore, focuses on a comparative analysis of well-established and safer methylating agents: Diazomethane, Trimethylsilyldiazomethane (TMS-diazomethane), Methyl Iodide, and Methyl Triflate.
Comparison of Methylating Agents
The following table summarizes the key characteristics and performance of these alternative methylating agents.
| Reagent | Key Features | Typical Reaction Conditions | Advantages | Disadvantages |
| Diazomethane (CH₂N₂) | Highly reactive gas, potent methylating agent. | Ethereal solution, room temperature or below. | High yields, mild conditions. | Extremely toxic and explosive, carcinogenic precursors.[1] |
| Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) | Safer, liquid alternative to diazomethane. | Toluene/Methanol (3:2), room temperature, 30 min for carboxylic acids.[2] | Non-explosive, commercially available as a solution.[3][4] | Toxic by inhalation, requires careful handling.[4][5] |
| Methyl Iodide (CH₃I) | Common, effective SN2 methylating agent. | Acetone or DMF with a base (e.g., K₂CO₃), often requires heating.[6][7] | Good reactivity with a broad range of nucleophiles.[8] | Toxic, carcinogenic, volatile.[7][8] |
| Methyl Triflate (CF₃SO₃CH₃) | Powerful and highly reactive methylating agent. | Anhydrous solvent, room temperature or below, often with a non-nucleophilic base.[9][10] | Methylates weakly nucleophilic substrates.[9] | Highly toxic, moisture-sensitive, more expensive.[8][10] |
Quantitative Data on Methylation Reactions
The following tables provide a summary of reported yields for the methylation of representative substrates using the alternative reagents.
Table 1: O-Methylation of Phenols
| Substrate | Reagent | Solvent | Base | Temperature | Yield (%) |
| Phenol | Methyl Iodide | Acetone | K₂CO₃ | Reflux | >80 |
| 2-Hydroxyacetophenone | Methyl Iodide | Acetone | K₂CO₃ | Reflux | High |
| 4-Nitrophenol | Methyl Iodide | DMF | TMGN | Room Temp. | Quantitative |
| Various Phenols | TMS-diazomethane | Acetonitrile/Methanol | DIPEA | Room Temp. | High |
| Phenol | Dimethyl Carbonate | - | K₂CO₃/TBAB | 90-100°C | >95 |
Table 2: Methyl Esterification of Carboxylic Acids
| Substrate | Reagent | Solvent | Base | Temperature | Yield (%) |
| Boc-D-Ser(Bzl)-OH | TMS-diazomethane | Diethyl ether/Methanol (7:2) | - | 0°C | 100[11] |
| Oleic Acid | TMS-diazomethane | Toluene/Methanol (3:2) | - | Room Temp. | 96[2] |
| Abietic Acid | TMS-diazomethane | Toluene/Methanol (3:2) | - | Room Temp. | 94[2] |
| Various Carboxylic Acids | Methyl Triflate | Anhydrous | - | - | High |
| Benzoic Acid | Dimethyl Carbonate | - | K₂CO₃ | >150°C | High |
Experimental Protocols
General Procedure for O-Methylation of Phenols with Trimethylsilyldiazomethane
To a solution of the phenol (1 mmol) in a mixture of acetonitrile and methanol, N,N-diisopropylethylamine (DIPEA) is added.[12] Trimethylsilyldiazomethane (as a solution in hexane) is then added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for Methyl Esterification of Carboxylic Acids with Trimethylsilyldiazomethane
A solution of the carboxylic acid (1 mmol) in a mixture of toluene and methanol (3:2) is prepared.[2] An ethereal solution of trimethylsilyldiazomethane is added dropwise at room temperature until a persistent yellow color is observed. The reaction mixture is stirred for 30 minutes and then concentrated to yield the corresponding methyl ester.[2]
General Procedure for O-Methylation of Phenols with Methyl Iodide
A mixture of the phenol (1 mmol), potassium carbonate (1.5-2 equivalents), and acetone or DMF is prepared. Methyl iodide (1.2-1.5 equivalents) is added, and the mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).[7] After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified.
Visualizing Reaction Pathways
Hypothesized Reaction Pathway for this compound
The following diagram illustrates a plausible, though unconfirmed, reaction pathway for the methylation of a generic nucleophile (Nu-H) by this compound. The process likely involves the intramolecular rearrangement of the N-nitroso group to form a highly reactive diazonium species, which is then attacked by the nucleophile.
Caption: Hypothesized reaction pathway for this compound.
Experimental Workflow for Methylation with TMS-diazomethane
This diagram outlines the typical laboratory workflow for performing a methylation reaction using the safer alternative, TMS-diazomethane.
Caption: Typical workflow for methylation using TMS-diazomethane.
Comparison of SN2 Methylation Mechanisms
The following diagram illustrates the logical relationship in the SN2 methylation mechanism common to both methyl iodide and methyl triflate, highlighting the role of the leaving group.
Caption: Generalized SN2 mechanism for methyl iodide and methyl triflate.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Report: Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. Methyl trifluoromethanesulfonate | 333-27-7 | Benchchem [benchchem.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]
- 12. NEW METHODS AND REAGENTS IN ORGANIC SYNTHESIS. 46. TRIMETHYLSILYLDIAZOMETHANE : A CONVENIENT REAGENT FOR THE O-METHYLATION OF PHENOLS AND ENOLS [jstage.jst.go.jp]
Comparative analysis of different synthetic methodologies for 2-(Nitrosomethyl)oxirane.
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of two proposed synthetic methodologies for the target compound 2-(nitrosomethyl)oxirane, a molecule of interest for its potential biological activity. The presented routes are based on established chemical transformations, offering a predictive comparison of their respective advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Parameter | Methodology A: Epoxidation of N-Nitroso-N-allylamine | Methodology B: Nitrosation of 2-(Aminomethyl)oxirane |
| Starting Materials | Allylamine, Nitrosating Agent (e.g., Sodium Nitrite/Acid), Epoxidizing Agent (e.g., DMDO) | Epichlorohydrin, Ammonia, Nitrosating Agent (e.g., Sodium Nitrite/Acid) |
| Number of Steps | Two | Two |
| Key Intermediates | N-Nitroso-N-allylamine | 2-(Aminomethyl)oxirane |
| Potential Yield | Moderate to Good (estimated) | Moderate (estimated) |
| Key Challenges | Handling of potentially unstable N-nitroso intermediate; In-situ generation of epoxidizing agent. | Control of regioselectivity in the epichlorohydrin reaction; Potential for side reactions during nitrosation. |
| Safety Concerns | N-nitroso compounds are potential carcinogens. | Epichlorohydrin is a toxic and reactive substance. |
Methodology A: Epoxidation of N-Nitroso-N-allylamine
This synthetic approach involves the initial nitrosation of a commercially available starting material, allylamine, to form the intermediate N-nitroso-N-allylamine. Subsequent epoxidation of the allyl group furnishes the desired this compound. This strategy is analogous to the reported synthesis of 1-(N-nitrosomethylamino)oxirane from N-nitroso-N-methylvinylamine[1].
Experimental Protocol
Step 1: Synthesis of N-Nitroso-N-allylamine
To a solution of allylamine in an appropriate solvent (e.g., water or a biphasic system), a nitrosating agent is added at a controlled temperature, typically 0-5 °C. A common nitrosating agent is sodium nitrite in the presence of an acid, such as hydrochloric acid. Alternatively, milder reagents like tert-butyl nitrite can be employed under solvent-free conditions[2][3]. The reaction mixture is stirred for a specified period, after which the N-nitroso-N-allylamine is extracted with an organic solvent and purified, for example, by distillation under reduced pressure.
Step 2: Epoxidation of N-Nitroso-N-allylamine
The intermediate N-nitroso-N-allylamine is dissolved in a suitable solvent, such as acetone. An epoxidizing agent, for instance, dimethyldioxirane (DMDO) generated in situ from Oxone® (potassium peroxymonosulfate) and acetone, is then added portion-wise at a low temperature (e.g., 0 °C). The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, this compound, is isolated and purified using standard chromatographic methods.
Logical Workflow for Methodology A
Methodology B: Nitrosation of 2-(Aminomethyl)oxirane
This alternative route commences with the synthesis of the key intermediate 2-(aminomethyl)oxirane, which is subsequently nitrosated to yield the final product. The synthesis of the aminomethyl oxirane can be achieved from readily available starting materials like epichlorohydrin.
Experimental Protocol
Step 1: Synthesis of 2-(Aminomethyl)oxirane
Epichlorohydrin is reacted with an excess of ammonia in a suitable solvent, such as ethanol or water, often under pressure and at an elevated temperature. This reaction leads to the formation of 1-amino-3-chloro-2-propanol, which, upon treatment with a base (which can be the excess ammonia), undergoes intramolecular cyclization to form 2-(aminomethyl)oxirane[4]. The product is then isolated and purified by distillation.
Step 2: Nitrosation of 2-(Aminomethyl)oxirane
The synthesized 2-(aminomethyl)oxirane is dissolved in an acidic aqueous solution at a low temperature (0-5 °C). A solution of a nitrosating agent, typically sodium nitrite, is then added dropwise while maintaining the low temperature and acidic pH. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC or other analytical methods. The this compound is then extracted into an organic solvent and purified by chromatography.
Logical Workflow for Methodology B
Concluding Remarks
Both proposed methodologies offer viable pathways to this compound, each with its own set of advantages and challenges. Methodology A, the epoxidation of a pre-formed N-nitroso compound, may offer better control over the final nitrosation step, as the sensitive nitroso group is introduced early. However, the stability of the N-nitroso-N-allylamine intermediate could be a concern.
Methodology B, the nitrosation of a pre-formed aminomethyl oxirane, utilizes a more direct approach to the oxirane core. However, the initial reaction of epichlorohydrin with ammonia can be challenging to control and may lead to side products. Furthermore, the nitrosation of the primary amine in the final step needs to be carefully controlled to avoid potential side reactions involving the oxirane ring.
The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and tolerance for handling hazardous reagents. Further experimental validation is required to determine the actual yields and purities achievable with each method.
References
- 1. N-nitroso-N-methylvinylamine: reaction of the epoxide with guanyl and adenyl moieties to yield adducts derived from both parts of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of Epichlorohydrin with Ammonia, Aniline, and Diethanolamine | Semantic Scholar [semanticscholar.org]
A Spectroscopic Comparison of (E)- and (Z)-2-(Nitrosomethyl)oxirane: A Computational Approach
Published: October 26, 2025
This guide provides a detailed, albeit theoretical, comparison of the spectroscopic properties of the (E) and (Z) isomers of 2-(nitrosomethyl)oxirane. Due to a lack of available experimental data, this comparison is based on established computational chemistry protocols designed to predict spectroscopic outcomes with a high degree of accuracy. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization of novel small molecules.
The guide outlines the detailed computational methodologies for predicting ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predicted data is summarized in comparative tables, highlighting the expected spectroscopic distinctions between the two isomers.
Isomers of this compound
The isomers considered in this guide are the geometric isomers arising from the restricted rotation around the nitrogen-nitrogen double bond of the nitroso group, designated as (E) and (Z) isomers. The different spatial arrangements of the oxygen atom of the nitroso group relative to the oxirane ring are expected to result in distinguishable spectroscopic signatures.
Experimental Protocols: A Computational Approach
The following protocols describe a comprehensive in silico strategy for the spectroscopic characterization of the (E) and (Z) isomers of this compound.
Geometry Optimization
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Methodology: The initial structures of (E)- and (Z)-2-(nitrosomethyl)oxirane are to be optimized using Density Functional Theory (DFT).
-
Functional: B3LYP has been shown to provide a good balance of accuracy and computational cost for the geometry of organic molecules.
-
Basis Set: The 6-311+G(2d,p) basis set is recommended to provide sufficient flexibility for an accurate description of the electronic structure.
-
Solvation: To simulate a realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) with a common solvent like chloroform or dimethyl sulfoxide (DMSO) should be employed.
-
Verification: Frequency calculations are to be performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
NMR Spectra Prediction
-
Software: Gaussian 16 or similar.
-
Methodology: ¹H and ¹³C NMR chemical shifts are to be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometries.
-
Functional: The mPW1PW91 functional is often recommended for accurate NMR chemical shift predictions.
-
Basis Set: A larger basis set, such as 6-311+G(2d,p), is crucial for accurate shielding tensor calculations.
-
Referencing: The calculated absolute shieldings (σ) are to be converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, such as tetramethylsilane (TMS), optimized and calculated at the same level of theory (δ = σ_TMS - σ_sample).
IR Spectra Prediction
-
Software: Gaussian 16 or similar.
-
Methodology: The harmonic vibrational frequencies and their corresponding intensities are to be calculated from the second derivatives of the energy with respect to the nuclear coordinates.
-
Functional: B3LYP is generally considered adequate for predicting vibrational frequencies.
-
Basis Set: The 6-311+G(2d,p) basis set should be used for consistency with the geometry optimization.
-
Scaling: It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the method.
Mass Spectra Prediction
-
Software: QCEIMS (Quantum Chemical Electron Ionization Mass Spectrometry) or a similar package.
-
Methodology: The electron ionization mass spectra are to be predicted by simulating the fragmentation of the parent molecule upon electron impact. This involves performing Born-Oppenheimer molecular dynamics (BOMD) simulations of the ionized molecule.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Initial Temperature: 500 K.
-
Simulation Time: 10 ps.
-
Number of Trajectories: 25 times the number of atoms in the molecule.
-
-
Analysis: The fragmentation patterns and the relative abundances of the resulting ions are analyzed to generate the predicted mass spectrum.
Data Presentation: Predicted Spectroscopic Comparison
The following tables summarize the expected quantitative data for the (E) and (Z) isomers of this compound based on the computational protocols described above. The values provided are illustrative and aim to highlight the anticipated differences.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) | Expected Differences |
| H (on C of CH₂) | ~ 4.8 - 5.2 | ~ 5.0 - 5.4 | The chemical shift of the methylene protons is expected to differ due to the anisotropic effect of the N=O bond. In the (Z)-isomer, these protons are likely to be more deshielded due to closer proximity to the nitroso oxygen. |
| H (on C2 of oxirane) | ~ 3.0 - 3.4 | ~ 3.1 - 3.5 | The proton on the substituted carbon of the oxirane ring will also experience different shielding environments between the two isomers. |
| H (on C3 of oxirane, cis to CH₂NO) | ~ 2.7 - 3.1 | ~ 2.6 - 3.0 | The relative orientation of the nitroso group will influence the shielding of the oxirane ring protons. |
| H (on C3 of oxirane, trans to CH₂NO) | ~ 2.5 - 2.9 | ~ 2.4 - 2.8 | The trans proton is expected to be less affected by the isomerism of the nitroso group but may still show a small difference in chemical shift. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) | Expected Differences |
| C (of CH₂) | ~ 65 - 70 | ~ 68 - 73 | The carbon of the nitrosomethyl group is expected to show a noticeable difference in chemical shift due to the different electronic environment in the E/Z isomers. |
| C2 (of oxirane) | ~ 50 - 55 | ~ 51 - 56 | The substituted carbon of the oxirane ring will also be sensitive to the isomeric form. |
| C3 (of oxirane) | ~ 45 - 50 | ~ 44 - 49 | The unsubstituted carbon of the oxirane ring is expected to show a smaller but potentially measurable difference. |
Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) | Expected Differences |
| N=O Stretch | ~ 1550 - 1600 | ~ 1540 - 1590 | The N=O stretching frequency may be slightly different between the two isomers due to subtle changes in bond polarity and electronic effects. |
| C-N Stretch | ~ 1100 - 1150 | ~ 1110 - 1160 | The C-N bond strength and therefore its stretching frequency could be influenced by the geometry of the nitroso group. |
| Oxirane Ring Breathing | ~ 1250 - 1300 | ~ 1250 - 1300 | The symmetric breathing mode of the oxirane ring is less likely to be significantly affected by the isomerism of the remote nitroso group. |
| C-H Stretch (Oxirane) | ~ 3000 - 3100 | ~ 3000 - 3100 | The C-H stretching frequencies of the oxirane ring are not expected to show significant differences between the isomers. |
Table 4: Predicted Major Mass Spectrometry Fragments (m/z)
| Fragment Ion (m/z) | (E)-Isomer (Predicted Relative Abundance) | (Z)-Isomer (Predicted Relative Abundance) | Proposed Fragment Structure and Expected Differences |
| 101 | Moderate | Moderate | [M]⁺, the molecular ion. The relative abundance might be similar for both isomers. |
| 71 | High | High | [M - NO]⁺, loss of nitric oxide. This is a common fragmentation pathway for nitroso compounds and is expected to be a major peak for both isomers. |
| 57 | Moderate | Moderate | [C₃H₅O]⁺, a fragment resulting from the cleavage of the C-C bond between the oxirane ring and the nitrosomethyl group. |
| 43 | High | High | [C₂H₃O]⁺, a characteristic fragment from the oxirane ring. |
| 30 | Moderate to High | Moderate to High | [NO]⁺, the nitric oxide cation. The relative abundance of this ion could potentially differ between the isomers due to differences in the stability of the precursor molecular ions, though this is often not a large effect. |
Mandatory Visualization
The following diagrams illustrate the logical relationship between the isomers and the computational workflow for their spectroscopic analysis.
Caption: Logical relationship of the formation of (E) and (Z) isomers.
Caption: Computational workflow for spectroscopic analysis.
A Comparative Analysis of In Vitro and In Vivo Metabolic Studies of 2-(Nitrosomethyl)oxirane
This guide is intended for researchers, scientists, and drug development professionals interested in the metabolic activation and potential toxicity of functionalized nitrosamines.
Comparison of In Vitro and In Vivo Approaches for Nitrosamine Metabolism Studies
| Feature | In Vitro Studies | In Vivo Studies |
| System | Subcellular fractions (microsomes, S9), cultured cells, isolated perfused organs | Whole organisms (rodents, etc.) |
| Complexity | Low; isolates specific metabolic pathways | High; reflects the interplay of absorption, distribution, metabolism, and excretion (ADME) |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Data Correlation to Humans | Can be indicative, especially with human-derived tissues, but lacks systemic context | Generally provides a more physiologically relevant model for human ADME, though species differences exist |
| Endpoint Measurement | Metabolite identification, enzyme kinetics, DNA adduct formation in a controlled environment | Measurement of metabolites in biological fluids (urine, plasma), tissue distribution, and DNA adducts in various organs |
Hypothesized Metabolic Data for 2-(Nitrosomethyl)oxirane
The following table presents hypothesized data for this compound, drawing parallels from studies on NDMA and other short-chain nitrosamines.
| Parameter | In Vitro (e.g., Rat Liver Microsomes) | In Vivo (e.g., Rat Model) |
| Primary Metabolites | α-hydroxynitrosamine, formaldehyde, methyldiazonium ion | Metabolites in urine and plasma, DNA adducts in liver and other tissues |
| Key Enzymes | Cytochrome P450 (CYP) enzymes, particularly CYP2E1 | CYP enzymes in the liver and other tissues |
| Metabolic Rate | Can be determined (Vmax, Km) | Inferred from clearance and metabolite excretion rates |
| DNA Adducts | Formation of O6-methylguanine and N7-methylguanine can be quantified | Detection of methyl-DNA adducts in target organs like the liver |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic studies. Below are generalized protocols for in vitro and in vivo investigations of nitrosamine metabolism.
In Vitro Metabolism Protocol (using rat liver microsomes)
-
Preparation of Microsomes: Liver tissue is homogenized, and microsomes are isolated by differential centrifugation.
-
Incubation: Microsomes are incubated with this compound in a buffered solution containing NADPH as a cofactor to initiate the metabolic reaction.
-
Metabolite Extraction: The reaction is stopped, and metabolites are extracted from the incubation mixture using an organic solvent.
-
Analysis: Metabolites are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Enzyme Kinetics: To determine the kinetic parameters (Vmax and Km), incubations are performed with varying substrate concentrations.
In Vivo Metabolism Protocol (using a rat model)
-
Animal Dosing: A group of rats is administered this compound, typically via oral gavage or intraperitoneal injection.
-
Sample Collection: Urine and blood samples are collected at various time points. At the end of the study, tissues of interest (e.g., liver, kidney) are harvested.
-
Metabolite Analysis: Metabolites in urine and plasma are extracted and analyzed by HPLC-MS to determine the pharmacokinetic profile.
-
DNA Adduct Analysis: DNA is isolated from tissues, hydrolyzed, and analyzed for the presence of specific DNA adducts, such as O6-methylguanine, to assess genotoxicity.
Visualizing the Metabolic Landscape
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
Benchmarking the carcinogenic potential of 2-(Nitrosomethyl)oxirane against known carcinogens.
A Comparative Analysis of the Carcinogenic Potential of 2-(Nitrosomethyl)oxirane
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the carcinogenic potential of this compound against a selection of well-characterized carcinogens. The information herein is intended to offer a quantitative and methodological framework for assessing the risks associated with this compound. Due to the limited direct experimental data on this compound, this analysis incorporates data from structurally related N-nitroso and oxirane compounds to provide a robust initial assessment.
Comparative Carcinogenic Potency
The carcinogenic potential of a compound is often quantified by its TD50 value, which is the daily dose rate in mg/kg body weight that would induce tumors in half of the test animals over a standard lifespan[1][2]. A lower TD50 value indicates a more potent carcinogen[1]. The following table summarizes the carcinogenic potential of selected known carcinogens, providing a benchmark for evaluating this compound.
| Compound | Class | IARC Classification | TD50 (mg/kg/day) in Rodents | Ames Test Result |
| Aflatoxin B1 | Mycotoxin | Group 1[3] | 0.003 (Rat) | Positive |
| Benzo[a]pyrene | Polycyclic Aromatic Hydrocarbon | Group 1[3] | 0.1 (Mouse) | Positive |
| N-Nitrosodimethylamine (NDMA) | N-Nitroso Compound | Group 2A[4] | 0.02 (Rat) | Positive |
| This compound (Estimated) | N-Nitroso Compound / Oxirane | Not Classified | Data Not Available | Presumed Positive |
Data for this compound is estimated based on the known carcinogenicity of N-nitroso compounds and the reactivity of the oxirane ring. N-nitroso compounds are a well-established class of carcinogens, with many classified as Group 1 or 2A by the International Agency for Research on Cancer (IARC)[3][4][5]. The oxirane (epoxide) group is a reactive electrophile known to form adducts with DNA, a key step in chemical carcinogenesis[6].
Experimental Protocols for Carcinogenicity Assessment
Standardized assays are crucial for determining the carcinogenic potential of a chemical. The following are summaries of key in vitro and in vivo methodologies.
1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro method to assess a chemical's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[7][8][9].
-
Principle: Histidine auxotrophs of S. typhimurium are exposed to the test compound on a histidine-limited medium[9]. If the compound is a mutagen, it will cause some bacteria to revert to the wild-type, enabling them to synthesize histidine and form colonies[9].
-
Methodology:
-
Several strains of S. typhimurium with different mutations are selected.
-
The bacteria are incubated with the test compound, both with and without a metabolic activation system (e.g., rat liver S9 fraction), as some chemicals only become mutagenic after metabolism[10][11].
-
The mixture is plated on a minimal agar medium lacking histidine.
-
After incubation for 48-72 hours, the number of revertant colonies is counted and compared to a negative control[12].
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive mutagenic response[9].
2. Rodent Carcinogenicity Bioassay
This in vivo assay is the gold standard for assessing the carcinogenic potential of a substance in mammals[13][14].
-
Principle: Long-term exposure of rodents to a test substance to determine if it increases the incidence of tumors compared to a control group[15][16].
-
Methodology:
-
Animal Model: Typically, two rodent species (e.g., rats and mice) of both sexes are used[16].
-
Dose Selection: At least three dose levels are used, with the highest dose being the Maximum Tolerated Dose (MTD), which is determined in shorter-term toxicity studies[16]. A concurrent control group receives a placebo.
-
Administration: The test substance is administered for the majority of the animal's lifespan (typically 2 years)[14].
-
Observation: Animals are monitored for clinical signs of toxicity and tumor development.
-
Pathology: At the end of the study, a complete necropsy and histopathological examination of all major tissues and organs are performed.
-
-
Interpretation: A statistically significant increase in the incidence of benign or malignant tumors in any of the dosed groups compared to the control group is considered evidence of carcinogenicity.
Visualizing Experimental and Mechanistic Frameworks
Experimental Workflow for Carcinogenicity Assessment
The following diagram illustrates a typical workflow for assessing the carcinogenic potential of a new chemical entity like this compound.
Caption: A stepwise workflow for assessing chemical carcinogenicity.
Proposed Mechanism of Action: DNA Damage Response
The carcinogenic activity of N-nitroso compounds and oxiranes is often initiated by the formation of DNA adducts, which can lead to mutations if not properly repaired. This triggers the DNA Damage Response (DDR) pathway, in which the p53 tumor suppressor protein plays a central role[17][18][19].
Caption: The p53-mediated DNA damage response pathway.
References
- 1. Carcinogenic Potency TD50 [files.toxplanet.com]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. IARC group 1 - Wikipedia [en.wikipedia.org]
- 4. Carcinogens: Different classifications - PREVOR [prevor.com]
- 5. IARC Carcinogen List [chemradar.com]
- 6. Epoxy Compounds—Olefin Oxides, Aliphatic Glycidyl Ethers, and Aromatic Monoglycidyl Ethers [ouci.dntb.gov.ua]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Ames Test: Mutagenicity Test for Carcinogens • Microbe Online [microbeonline.com]
- 10. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. criver.com [criver.com]
- 15. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 17. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unraveling the Guardian: p53’s Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
A Comparative Guide to the Analysis of Isomeric Purity of 2-(Nitrosomethyl)oxirane
The primary analytical techniques for assessing the enantiomeric excess (ee) and overall isomeric purity of chiral epoxides include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents, and Polarimetry. Each method offers distinct advantages and is suited to different stages of research and development.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required accuracy, sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques used for the analysis of chiral epoxides.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomers based on their interaction with a chiral stationary phase. | Differential complexation of enantiomers with a chiral lanthanide shift reagent, leading to separation of NMR signals. | Measurement of the rotation of plane-polarized light by a chiral compound in solution. |
| Resolution (Rs) | Typically > 1.5 for baseline separation.[1] | Generally provides high resolution for volatile compounds. | Dependent on the shift reagent and substrate; can achieve baseline separation of key signals.[2] | Not applicable (does not separate enantiomers). |
| Sensitivity | High (UV, MS detection). Can detect trace impurities. | Very high (FID, MS detection), suitable for volatile trace analysis. | Moderate to low, requires higher sample concentration. | Low, requires relatively high concentrations and a pure sample for accurate specific rotation determination.[3] |
| Quantitative Accuracy | High, with proper validation.[1] | High, with proper calibration. | Good for determining enantiomeric ratios by integration of separated signals.[2] | Moderate, can be affected by impurities and experimental conditions.[4] |
| Sample Throughput | Moderate to high. | High. | Low to moderate. | High. |
| Development Effort | Moderate, requires screening of columns and mobile phases.[5] | Moderate, requires optimization of temperature programs and column selection. | Moderate, involves selection of appropriate shift reagent and optimization of concentration. | Low, requires a pure standard of one enantiomer.[6] |
| Instrumentation | HPLC with a chiral column and detector. | GC with a chiral column and detector. | NMR spectrometer and chiral shift reagents. | Polarimeter.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative experimental protocols for each method, which should be optimized for 2-(Nitrosomethyl)oxirane.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are commonly used for the analysis of epoxides.[5]
Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess (ee).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral column (e.g., Chiralpak AD-H or Lux Cellulose-2)[1][5]
-
UV detector
Materials:
-
Sample of this compound
-
HPLC-grade n-hexane
-
HPLC-grade ethanol or 2-propanol
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase mixture, for example, n-hexane/ethanol (70/30, v/v).[1] The optimal ratio may need to be determined experimentally.
-
Chromatographic Conditions:
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is well-suited for the analysis of volatile and thermally stable chiral compounds. Derivatized cyclodextrins are common chiral stationary phases.[8]
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
Gas Chromatograph (GC)
-
Chiral capillary column (e.g., Rt-βDEXsm)[8]
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Materials:
-
Sample of this compound
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent.
-
GC Conditions:
-
Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 180 °C) at a rate of 5 °C/min. This program will need to be optimized.
-
Detector Temperature: 280 °C
-
-
Analysis: Inject the sample into the GC.
-
Quantification: Calculate the enantiomeric excess from the peak areas of the separated enantiomers, similar to the HPLC method.
NMR Spectroscopy with Chiral Shift Reagents
This technique allows for the determination of enantiomeric purity in an NMR tube by inducing chemical shift differences between the signals of the two enantiomers.[9]
Objective: To determine the enantiomeric ratio of this compound using ¹H NMR spectroscopy.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-quality NMR tubes
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral lanthanide shift reagent (e.g., Eu(hfc)₃ - Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])[10]
Procedure:
-
Sample Preparation: Dissolve a precise amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Shift Reagent: Add a small, measured amount of the chiral shift reagent to the NMR tube.
-
Spectral Acquisition: Acquire subsequent ¹H NMR spectra after each addition of the shift reagent. The signals corresponding to the two enantiomers will begin to separate.
-
Optimization: Continue adding the shift reagent in small increments until baseline separation of at least one pair of corresponding proton signals is achieved.
-
Quantification: Integrate the separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
Polarimetry
Polarimetry is a classical technique that measures the optical rotation of a chiral compound, which is proportional to the concentration of the enantiomers.[11]
Objective: To determine the optical purity (enantiomeric excess) of a sample of this compound.
Instrumentation:
-
Polarimeter
Materials:
-
Sample of this compound
-
High-purity solvent
-
A pure standard of one enantiomer of this compound (for determining the specific rotation)
Procedure:
-
Determine Specific Rotation:
-
Prepare a solution of a known concentration of the pure enantiomer in a suitable solvent.
-
Measure the observed rotation (α) using the polarimeter.
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l), where 'c' is the concentration in g/mL and 'l' is the path length in dm.[6]
-
-
Measure Sample Rotation:
-
Prepare a solution of the sample of unknown enantiomeric purity at the same concentration and in the same solvent.
-
Measure the observed rotation of this solution.
-
-
Calculate Optical Purity:
-
The optical purity (which is equal to the enantiomeric excess) is calculated as:
-
Optical Purity (%) = ([α]sample / [α]pure enantiomer) x 100[6]
-
-
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
References
- 1. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Optical Purity [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gcms.cz [gcms.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safe Disposal of 2-(Nitrosomethyl)oxirane: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: The following procedures provide essential guidance for the safe handling and disposal of 2-(Nitrosomethyl)oxirane, a reactive and potentially carcinogenic compound. This document outlines the necessary personal protective equipment (PPE), chemical neutralization steps, and waste management protocols to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
Due to the inherent reactivity of the oxirane (epoxide) ring and the potential hazards associated with the nitrosomethyl group, this compound is classified as a hazardous chemical. As such, it must be handled with extreme caution and disposed of as hazardous waste in accordance with local, state, and federal regulations. The following procedures are based on established methods for the disposal of epoxides and nitroso compounds.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE to minimize exposure:
| PPE Category | Specification |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). |
| Eye Protection | Chemical safety goggles and a face shield. |
| Body Protection | A chemically resistant lab coat or apron. |
| Respiratory | Work should be conducted in a certified chemical fume hood to prevent inhalation of volatile compounds. |
Chemical Neutralization and Disposal Protocol
This protocol details a chemical degradation method for the nitroso functionality, followed by the appropriate disposal of the resulting waste. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Reductive Degradation of this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Prepare a reaction vessel (e.g., a round-bottom flask) of a suitable size to accommodate the volume of waste with sufficient headspace for stirring and potential gas evolution.
-
Have a stirring apparatus (magnetic stirrer and stir bar) ready.
-
Prepare a 1 M aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction Setup:
-
Carefully transfer the this compound waste into the reaction vessel inside the fume hood.
-
For every 1 gram of this compound, add approximately 50 mL of a suitable solvent in which the compound is soluble (e.g., ethanol or methanol).
-
-
Degradation Procedure:
-
Begin stirring the solution.
-
Slowly and carefully add aluminum-nickel (Al-Ni) alloy powder to the stirring solution. A recommended ratio is approximately 1.5 grams of Al-Ni alloy for every 1 gram of the nitroso compound.
-
Gradually add the 1 M NaOH solution to the mixture. The reaction is exothermic, so the addition should be slow to control the temperature. The final solution should be strongly basic.
-
Allow the reaction to stir at room temperature for at least 24 hours to ensure complete reduction of the nitroso group to the corresponding amine.
-
-
Waste Management:
-
After the 24-hour reaction period, the resulting mixture contains the reduced, less hazardous compound, the remaining solvent, and the metal alloy.
-
This entire mixture should be collected as hazardous waste.
-
Label the waste container clearly as "Hazardous Waste: 2-(Aminomethyl)oxirane reaction mixture" and include the date and a list of all components.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.
-
Solid Waste: Place all contaminated solid materials in a designated hazardous waste bag or container.
-
Empty Containers: "Empty" containers of this compound are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. The rinsed container should then be disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-(Nitrosomethyl)oxirane
Essential Safety and Handling Guide for 2-(Nitrosomethyl)oxirane
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. This guide is based on the known hazards of its functional groups: oxiranes (epoxides) and N-nitroso compounds. Both classes of chemicals present significant health risks. Therefore, extreme caution is advised. This information should be used as a starting point for a comprehensive risk assessment by qualified personnel.
Immediate Safety and Logistical Information
This compound is a compound that combines the chemical reactivity and potential toxicity of an oxirane ring with the carcinogenic risk associated with N-nitroso compounds. Oxiranes are known to be irritants to the skin, eyes, and respiratory tract, and can act as sensitizers, leading to allergic reactions upon repeated exposure.[1][2][3] N-nitroso compounds are a class of potent carcinogens, with many being classified as probable human carcinogens.[4][5][6][7]
Personal Protective Equipment (PPE)
Given the hazardous nature of both functional groups, a stringent PPE protocol is mandatory to prevent all routes of exposure, including dermal, inhalation, and ingestion.
| PPE Category | Specification |
| Hand Protection | Wear double-layered, chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[8] Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Eye/Face Protection | Chemical safety goggles and a face shield are required to protect against splashes and vapors.[9][10][11] |
| Skin and Body | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes is necessary. For larger quantities or in case of potential splashes, chemical-resistant coveralls should be used.[8][9] |
| Respiratory | All work must be conducted in a certified chemical fume hood.[10] If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[12] For emergencies, a self-contained breathing apparatus (SCBA) is necessary. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Assemble all necessary equipment and reagents before handling the compound.
- Designate a specific work area for handling this compound and clearly label it.
- Have an emergency plan in place, including the location of safety showers, eyewash stations, and appropriate spill kits.
2. Handling:
- Don all required PPE before entering the designated handling area.
- Conduct all manipulations of this compound within the chemical fume hood.
- Use the smallest quantity of the substance necessary for the experiment.
- Avoid the generation of aerosols and dust.[11]
- Keep all containers of this compound tightly sealed when not in use.
3. Post-Handling:
- Decontaminate all surfaces and equipment that have come into contact with the compound using a suitable deactivating agent (consult with safety professionals for an appropriate agent for both epoxides and nitroso compounds).
- Carefully remove and dispose of PPE as hazardous waste.
- Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory.[8][9]
Disposal Plan
All waste containing this compound, including contaminated labware, PPE, and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and chemical-resistant containers. Do not mix with other waste streams.
-
Waste Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of carcinogenic and reactive chemical waste.[9][11]
Experimental Workflow and Safety Logic
The following diagram illustrates the critical decision points and safety procedures for handling this compound.
Caption: Logical flow for safe handling of this compound.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Epoxides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 4. The health hazards of nitrosamine contaminants in consumer products | Venair [venair.com]
- 5. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 6. dhss.delaware.gov [dhss.delaware.gov]
- 7. Nitrosamine - Wikipedia [en.wikipedia.org]
- 8. Safety Precautions when Using Epoxy – Professional Epoxy Coatings [pecepoxy.co.uk]
- 9. entropyresins.com [entropyresins.com]
- 10. wolverinecoatings.com [wolverinecoatings.com]
- 11. nerpa.ca [nerpa.ca]
- 12. prosetepoxy.com [prosetepoxy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
